Sipatrigine
Description
a glutamate release inhibitor which protects against focal cerebral ischemic damage
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl3N5/c1-22-2-4-23(5-3-22)15-20-8-11(14(19)21-15)10-6-9(16)7-12(17)13(10)18/h6-8H,2-5H2,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOCBJADCWMDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC(=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156750 | |
| Record name | Sipatrigine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130800-90-7 | |
| Record name | Sipatrigine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130800-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sipatrigine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130800907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sipatrigine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIPATRIGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON9AVW1T3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sipatrigine's Mechanism of Action in Neuronal Excitability: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Preamble: This document provides a comprehensive technical overview of the molecular mechanisms by which sipatrigine (also known as 619C89) modulates neuronal excitability. This compound, a derivative of the anti-epileptic drug lamotrigine, has demonstrated significant neuroprotective properties in various preclinical models of neurological disorders characterized by excessive neuronal activity, such as cerebral ischemia and head injury.[1][2] Its primary mechanism revolves around the intricate modulation of voltage-gated ion channels and the subsequent reduction of excitatory neurotransmitter release.[3][4]
Core Mechanism of Action
This compound exerts its neuroprotective effects by primarily targeting the key determinants of neuronal excitability: voltage-gated sodium (NaV) and calcium (CaV) channels. This dual action culminates in a potent inhibition of glutamate release, a critical factor in excitotoxic neuronal damage.[5]
State-Dependent Blockade of Voltage-Gated Sodium Channels (NaV)
The principal mechanism of this compound is the blockade of voltage-dependent sodium channels.[3][4] This action is not uniform across all channel states; this compound exhibits a pronounced use-dependent and voltage-dependent blockade. This means its inhibitory potency is significantly enhanced under conditions of high-frequency neuronal firing and when the neuronal membrane is depolarized, which are characteristic states of pathological hyperexcitability seen in ischemia or seizures.[1][5]
Specifically, this compound has a higher affinity for the inactivated state of NaV channels.[6] During a sustained depolarization or rapid firing, a larger proportion of NaV channels are in the open and inactivated states. By preferentially binding to and stabilizing the inactivated state, this compound prevents the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to a subsequent stimulus. This leads to a diminished influx of sodium ions, a reduction in the amplitude and frequency of action potentials, and an overall dampening of neuronal excitability.[1][2]
Inhibition of Voltage-Gated Calcium Channels (CaV)
In addition to its effects on NaV channels, this compound is also known to block multiple subtypes of high-voltage-activated calcium channels, including L-, N-, and P/Q-types.[5][7] The influx of calcium through these channels into the presynaptic terminal is the direct trigger for the fusion of synaptic vesicles with the membrane and the subsequent release of neurotransmitters.
Attenuation of Glutamate Release
The combined blockade of NaV and CaV channels by this compound effectively reduces the presynaptic release of the excitatory neurotransmitter, glutamate.[3][8] The process unfolds as follows:
-
Reduced Depolarization: By blocking NaV channels, this compound limits the depolarization of the presynaptic terminal in response to an incoming action potential.
-
Reduced Calcium Influx: This limited depolarization leads to a decreased activation of voltage-gated calcium channels. Furthermore, direct blockade of CaV channels by this compound further curtails calcium influx.
-
Inhibited Vesicular Fusion: The resulting lower concentration of intracellular calcium at the presynaptic terminal is insufficient to trigger the efficient fusion of glutamate-containing vesicles, leading to a significant reduction in glutamate release into the synaptic cleft.[1]
This reduction in glutamate release is a cornerstone of this compound's neuroprotective effect, as it mitigates the downstream excitotoxic cascade involving the over-activation of NMDA and AMPA receptors on postsynaptic neurons.[8]
Quantitative Data: Potency and Efficacy
The following table summarizes the quantitative data on this compound's inhibitory activity from various electrophysiological studies.
| Parameter | Target/Effect | Preparation | Value | Holding Potential (Vh) | Reference |
| EC50 | Reduction of Action Potential Firing | Rat Striatal Spiny Neurons | 4.5 µM | Not Applicable | [1][2] |
| EC50 | Depression of Excitatory Postsynaptic Potentials (EPSPs) | Rat Corticostriatal Pathway | 2 µM | Not Applicable | [1][2][8] |
| IC50 | Inhibition of Tetrodotoxin-Sensitive Na+ Current | Isolated Rat Striatal Neurons | 7 µM | -65 mV | [1] |
| IC50 | Inhibition of Tetrodotoxin-Sensitive Na+ Current | Isolated Rat Striatal Neurons | 16 µM | -105 mV | [1] |
| IC50 | Inhibition of Neuronal Na+ Channels (Native & Recombinant) | Electrophysiological Studies | 5 - 16 µM | Not Specified | [5][9] |
| IC50 | Inhibition of Neuronal Ca2+ Channels (L, N, P/Q type) | Electrophysiological Studies | 7 - 16 µM | Not Specified | [5][9] |
| IC50 | Inhibition of Cardiac L-type Ca2+ Current (ICa,L) | Guinea-Pig Ventricular Myocytes | 6.0 µM | Not Specified | [7] |
| IC50 | Inhibition of Cardiac Fast Na+ Current (INa) | Guinea-Pig Ventricular Myocytes | 25.5 µM | Not Specified | [7] |
| IC50 | Inhibition of Cardiac K+ Current (IKr) | Guinea-Pig Ventricular Myocytes | 0.85 µM | Not Specified | [7] |
| IC50 | Inhibition of Cardiac K+ Current (IKs) | Guinea-Pig Ventricular Myocytes | 0.92 µM | Not Specified | [7] |
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording of Na+ Currents
This protocol is designed to measure the effect of this compound on voltage-gated sodium currents in isolated neurons.[10][11][12][13]
-
Cell Preparation: Prepare primary neuronal cultures (e.g., from rat striatum or hippocampus) or use a cell line stably expressing the sodium channel of interest (e.g., HEK293 cells).[14]
-
Solution Preparation:
-
External Solution (ACSF-like): Containing (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: Containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH. Cesium and fluoride are used to block K+ and Ca2+ currents, respectively.
-
-
Electrode Pulling: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Set the amplifier to voltage-clamp mode. Hold the membrane potential (Vh) at -105 mV to ensure most Na+ channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit Na+ currents.
-
Establish a stable baseline recording of the Na+ currents in the external solution.
-
-
Drug Application: Perfuse the recording chamber with the external solution containing this compound at various concentrations (e.g., 1 µM, 3 µM, 10 µM, 30 µM).
-
Data Acquisition and Analysis:
-
Record the peak inward Na+ current at each voltage step before and after drug application.
-
To test for use-dependence, apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms at 20 Hz) and measure the progressive reduction in current amplitude.[9]
-
To test for voltage-dependence, measure the steady-state inactivation by applying a 500 ms prepulse to various potentials before a test pulse to 0 mV.[1]
-
Plot dose-response curves to calculate the IC50 value.
-
Protocol: In Vivo Model of Focal Cerebral Ischemia
This protocol describes the middle cerebral artery occlusion (MCAO) model in rats, used to assess the neuroprotective efficacy of this compound.[15][16]
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats. Monitor and maintain body temperature at 37°C throughout the procedure.
-
Surgical Procedure (MCAO):
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament suture via the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
-
Drug Administration: Administer this compound (e.g., 10, 20, or 30 mg/kg) or vehicle intravenously (i.v.) at a specified time point, either prior to or following the onset of MCAO.[1]
-
Reperfusion: After a defined occlusion period (e.g., 2 hours), withdraw the suture to allow for reperfusion of the ischemic territory.
-
Outcome Assessment:
-
After a survival period (e.g., 72 hours), euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue unstained (white).
-
Quantify the infarct volume in the cortex and striatum using image analysis software. Compare the infarct volumes between this compound-treated and vehicle-treated groups to determine neuroprotective efficacy.[15]
-
Visualizations: Pathways and Workflows
Signaling and Experimental Diagrams
The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows discussed.
Caption: this compound's preferential binding to the inactivated state of NaV channels.
References
- 1. Electrophysiology of this compound: A Lamotrigine Derivative Exhibiting Neuroprotective Effects | CoLab [colab.ws]
- 2. Electrophysiology of this compound: a lamotrigine derivative exhibiting neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 4. This compound | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroprotective agent this compound blocks multiple cardiac ion channels and causes triangulation of the ventricular action potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Patch Clamp Protocol [labome.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sodium channel blocking activity of AM-36 and this compound (BW619C89): in vitro and in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antidiabetic GLP-1 Receptor Agonists Have Neuroprotective Properties in Experimental Animal Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Effects of Sipatrigine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sipatrigine (BW619C89), a derivative of the antiepileptic drug lamotrigine, is a potent neuroprotective agent extensively studied in preclinical models of cerebral ischemia. Its primary mechanism of action involves the use-dependent blockade of voltage-gated sodium and calcium channels, which in turn inhibits the excessive presynaptic release of glutamate, a key mediator of excitotoxic neuronal death. In various rodent models of focal and global ischemia, this compound consistently demonstrated a significant reduction in infarct volume, particularly in the cortex. Despite this promising preclinical profile, its clinical development for acute stroke was halted due to a high incidence of dose-limiting neuropsychiatric adverse effects in Phase II trials. This guide provides a comprehensive technical overview of this compound's neuroprotective properties, detailing its mechanism of action, summarizing key quantitative data from electrophysiological and preclinical studies, outlining experimental methodologies, and visualizing its functional pathways.
Core Mechanism of Neuroprotection
This compound exerts its neuroprotective effects primarily by modulating ion channel activity at the presynaptic terminal, thereby mitigating the downstream cascade of excitotoxicity triggered by cerebral ischemia. The core mechanisms are:
-
Blockade of Voltage-Gated Sodium Channels (NaV): this compound is a use-dependent blocker of voltage-gated sodium channels. During ischemia, neuronal membranes depolarize, leading to excessive firing of action potentials and sustained channel activation. This compound preferentially binds to and stabilizes the inactivated state of NaV channels, preventing their return to the resting state and thereby reducing the frequency of action potentials.[1][2] This action is crucial in preventing the sustained depolarization that drives further excitotoxicity.
-
Inhibition of Voltage-Gated Calcium Channels (CaV): The compound is also a known inhibitor of multiple types of high-voltage-activated calcium channels, including N-type, L-type, and P/Q-type, as well as low-voltage-activated T-type and R-type channels.[2][3][4][5] The influx of calcium through these channels is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.
-
Inhibition of Glutamate Release: By blocking both sodium and calcium channels, this compound effectively reduces the primary triggers for neurotransmitter release.[6] This leads to a significant attenuation of the pathological surge in synaptic glutamate concentrations that occurs during an ischemic event, preventing the over-activation of postsynaptic glutamate receptors (NMDA and AMPA) and subsequent excitotoxic cell death.[7][8]
-
Antagonism of TREK-1 K+ Channels: More recent research has suggested that this compound also acts as a potent antagonist of the two-pore-domain potassium (K2P) channel, TREK-1.[9] Inhibition of these "leak" channels, which contribute to the resting membrane potential, can modulate neuronal excitability and may contribute to its overall neuroprotective and neuropsychiatric profile.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from electrophysiological and preclinical studies investigating this compound.
Table 1: Electrophysiological and Ion Channel Activity of this compound
| Parameter | Effect | Value | Cell/Tissue Type | Reference(s) |
| Neuronal Firing | Reduction in Action Potentials (EC₅₀) | 4.5 µM | Rat Striatal Spiny Neurons | [1][2] |
| Synaptic Transmission | Depression of EPSPs (EC₅₀) | 2 µM | Rat Corticostriatal Slices | [1][2][8] |
| Na⁺ Channel Blockade | Inhibition of Na⁺ Current (EC₅₀) | 7 µM (at Vh -65 mV) | Isolated Rat Striatal Neurons | [1][2] |
| 16 µM (at Vh -105 mV) | [1][2] | |||
| Ca²⁺ Channel Blockade | Inhibition of T-type Channels (IC₅₀) | 14 µM | HEK 293 Cells (recombinant) | [4] |
| Inhibition of R-type Channels (IC₅₀) | 10 µM | HEK 293 Cells (recombinant) | [5] | |
| General Inhibition (IC₅₀ Range) | 5 - 16 µM | Native Neuronal Channels | [2][3] |
Table 2: Preclinical Efficacy of this compound in Rodent Stroke Models
| Animal Model | Treatment Protocol | Key Finding(s) | Reference(s) |
| Rat MCAO (Permanent or Transient) | Doses >20 mg/kg | 50-60% reduction in cortical infarct volume. Striatal protection was inconsistent. | [3][10] |
| Rat MCAO (Endothelin-1 induced) | 10 mg/kg i.p. (30 min post-MCAO) | Significant reduction in cortical, but not striatal, infarct volume. | [11] |
| Rat MCAO (Endothelin-1 induced) | 1 mg/kg i.v. (3 or 5 hours post-MCAO) | Significant reduction in both cortical and striatal infarct volumes. | [11] |
| Rat Optic Nerve Ischemia (White Matter Model) | 100 µM (in vitro) | Provided complete neuroprotection against ischemic damage. | [3] |
Table 3: Summary of Phase II Clinical Trial in Acute Stroke
| Parameter | Details | Reference(s) |
| Study Design | Randomized, placebo-controlled trial in patients within 12 hours of stroke onset. | [7][12] |
| Patient Cohort | 27 patients (21 this compound, 6 Placebo) | [7][12] |
| Dosing Regimen | Total doses of 10, 18, 27, or 36 mg/kg via continuous intravenous infusion over 65 hours. | [7][12] |
| Primary Outcome | No demonstrated improvement in functional outcomes (Barthel Index, Rankin Scale). | [7][12] |
| Key Adverse Events | High incidence of neuropsychiatric effects (hallucinations, confusion, agitation) in 16 of 21 patients receiving this compound vs. none in the placebo group. | [7][12] |
| Trial Conclusion | Study terminated due to dose-limiting CNS toxicity without evidence of efficacy. | [7][12] |
Key Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
-
Objective: To measure the direct effect of this compound on voltage-gated ion currents in isolated neurons.
-
Methodology:
-
Cell Preparation: Striatal neurons are acutely dissociated from rat brain tissue slices.
-
Recording: Whole-cell voltage-clamp recordings are established using borosilicate glass pipettes. The intracellular solution contains ions to isolate specific currents (e.g., Cs⁺ to block K⁺ channels when recording Na⁺ or Ca²⁺ currents), while the extracellular solution mimics physiological conditions.
-
Current Elicitation: Specific voltage protocols are applied to elicit and isolate different currents. For Na⁺ currents, a holding potential (e.g., -105 mV or -65 mV) is used, followed by depolarizing steps.[1][2] For Ca²⁺ currents, Na⁺ channels are blocked with tetrodotoxin (TTX), and currents are elicited by depolarizing steps from a holding potential of around -80 mV.
-
Drug Application: this compound is applied to the bath at various concentrations, and the resulting inhibition of the peak current amplitude is measured to calculate dose-response curves and IC₅₀/EC₅₀ values.[1][2] Use-dependency is tested by applying trains of depolarizing pulses at high frequencies (e.g., 20 Hz).[1]
-
In Vivo Ischemia Model: Middle Cerebral Artery Occlusion (MCAO)
-
Objective: To evaluate the neuroprotective efficacy of this compound in a clinically relevant model of focal cerebral ischemia.
-
Methodology:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure (Intraluminal Filament Model):
-
The animal is anesthetized. The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced up the ICA until it lodges in the anterior cerebral artery, thus blocking the origin of the middle cerebral artery (MCA).
-
For transient MCAO, the filament is withdrawn after a set period (e.g., 60-120 minutes) to allow reperfusion. For permanent MCAO, it is left in place.
-
-
Drug Administration: this compound or a vehicle control is administered at specified time points before, during, or after the MCAO procedure, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.[11]
-
Outcome Assessment:
-
Neurological Deficit Scoring: Animals are assessed at various time points post-ischemia using a graded scale to evaluate motor and sensory deficits.
-
Infarct Volume Measurement: After 24-72 hours, the animals are euthanized, and the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white). The volume of the infarct is then calculated using image analysis software.[11]
-
-
Visualizations: Pathways and Workflows
Diagram 1: this compound's Mechanism in the Ischemic Cascade
Caption: this compound interrupts the excitotoxic cascade by blocking Na⁺ and Ca²⁺ channels.
Diagram 2: Experimental Workflow for Preclinical MCAO Study
Caption: A typical workflow for testing this compound's efficacy in a rat MCAO model.
Diagram 3: Logical Relationship of this compound's Effects
References
- 1. Electrophysiology of this compound: a lamotrigine derivative exhibiting neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiology of this compound: A Lamotrigine Derivative Exhibiting Neuroprotective Effects | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of recombinant low-voltage-activated Ca(2+) channels by the neuroprotective agent BW619C89 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of this compound, 202W92 and lamotrigine on R-type and T-type Ca2+ channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. karger.com [karger.com]
- 8. ahajournals.org [ahajournals.org]
- 9. This compound could have therapeutic potential for major depression and bipolar depression through antagonism of the two-pore-domain K+ channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sodium channel blocking activity of AM-36 and this compound (BW619C89): in vitro and in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase II clinical trial of this compound (619C89) by continuous infusion in acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Sipatrigine's Role in Blocking Voltage-Gated Sodium Channels: A Technical Guide
This in-depth technical guide provides a comprehensive overview of sipatrigine's mechanism of action as a voltage-gated sodium channel (VGSC) blocker. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies for studying this compound's effects, and visualizes its interaction with VGSCs and associated experimental workflows.
Introduction to this compound
This compound (also known as BW619C89) is a neuroprotective agent and a derivative of the antiepileptic drug lamotrigine.[1][2][3] Its primary mechanism of action involves the blockage of voltage-dependent sodium channels.[4][5][6] This action leads to the inhibition of glutamate release, which is a key factor in its neuroprotective activity observed in models of cerebral ischemia.[4][5] this compound has been shown to be effective in reducing cortical infarct volume in animal models of ischemic stroke.[1] While its primary target is VGSCs, it is also thought to block Ca2+ channels.[4][5]
Quantitative Data: this compound's Potency on Voltage-Gated Sodium Channels
The inhibitory effects of this compound on VGSCs have been quantified across various studies, typically reported as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. These values are influenced by experimental conditions such as the holding membrane potential and the firing frequency of the neurons.
| Parameter | Value (µM) | Cell Type/Channel | Experimental Conditions | Reference |
| EC50 | 4.5 | Striatal spiny neurons | Reduction of action potentials in response to a depolarizing current pulse. | [2][3] |
| EC50 | 7 | Isolated striatal neurons | Inhibition of tetrodotoxin-sensitive sodium current at a holding potential of -65 mV. | [2][3] |
| EC50 | 16 | Isolated striatal neurons | Inhibition of tetrodotoxin-sensitive sodium current at a holding potential of -105 mV. | [2][3] |
| EC50 | 2 | Corticostriatal slices | Depression of excitatory postsynaptic potentials (EPSPs). | [3] |
| IC50 | 5 - 16 | Native neuronal sodium and calcium channels, and recombinant type IIA sodium channels | General range across various electrophysiological studies. | [1][2][7] |
| IC50 | ~25 | Cardiac INa | [1] | |
| IC50 | 10 - 50 | Native and recombinant neuronal voltage-gated Na+ channels | [1] |
Mechanism of Action: State-Dependent Blockade
This compound exhibits a state-dependent blockade of VGSCs, meaning its inhibitory potency is dependent on the conformational state of the channel (resting, open, or inactivated). This is a characteristic feature of many clinically useful sodium channel blockers.
Voltage-Dependency
The effectiveness of this compound in blocking sodium currents is influenced by the membrane potential. The drug shows a higher affinity for depolarized channels. For instance, the EC50 for sodium current inhibition in isolated striatal neurons is lower (stronger inhibition) at a holding potential of -65 mV compared to -105 mV (7 µM vs. 16 µM), indicating a preference for channels in a more depolarized state.[2][3]
Use-Dependency (Frequency-Dependency)
This compound's inhibitory action is enhanced with repetitive stimulation (high-frequency firing). This use-dependent block is a key feature, suggesting that this compound preferentially targets channels that are frequently opening and closing, such as those in hyperactive neurons during a seizure or ischemic event.[1] While the inhibitory action is maximal at high frequencies (e.g., 20 Hz), it is also detectable at lower frequencies.[2][3]
The proposed mechanism for this is that the drug binds with higher affinity to the open and/or inactivated states of the sodium channel. During a train of action potentials, the channels cycle through these states more frequently, providing more opportunities for the drug to bind and exert its blocking effect.
Experimental Protocols
The characterization of this compound's effects on voltage-gated sodium channels primarily relies on electrophysiological techniques, particularly the whole-cell patch-clamp method.
Whole-Cell Patch-Clamp Recordings
This technique allows for the measurement of ionic currents across the entire cell membrane of a single neuron.
Cell Preparation:
-
Acutely isolated neurons (e.g., striatal neurons) or cultured cell lines expressing specific sodium channel subtypes are used.
-
For isolated neurons, brain tissue is enzymatically and mechanically dissociated to obtain individual cells.
Solutions and Reagents:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels, isolating the sodium currents.
-
This compound: A stock solution is prepared in DMSO and then diluted to the final desired concentrations in the external solution.
Recording Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the membrane.
-
The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a specific holding potential (e.g., -100 mV) using a patch-clamp amplifier.
Voltage Protocols for Characterizing Inhibition
Specific voltage protocols are applied to the clamped cell to elicit sodium currents and investigate the properties of their block by this compound.
A. IC50 Determination:
-
Hold the cell at a potential where most channels are in the resting state (e.g., -100 mV).
-
Apply a depolarizing step (e.g., to -10 mV for 20 ms) to open the sodium channels and elicit a peak inward current.
-
Repeat this step in the presence of increasing concentrations of this compound.
-
The peak current amplitude at each concentration is measured and normalized to the control current (without the drug).
-
A dose-response curve is plotted, and the IC50 is calculated by fitting the data with the Hill equation.
B. Assessing Use-Dependency:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV).
-
Apply a train of short depolarizing pulses (e.g., to -10 mV for 5 ms) at a specific frequency (e.g., 10 Hz or 20 Hz).
-
The peak current of each pulse in the train is measured.
-
In the presence of a use-dependent blocker like this compound, the current amplitude will progressively decrease with each pulse in the train.
-
The degree of block of the last pulse compared to the first pulse indicates the extent of use-dependency.
C. Assessing Voltage-Dependency of Inactivation:
-
Hold the cell at a very negative potential (e.g., -120 mV) to ensure all channels are available.
-
Apply a series of 500 ms prepulses to various voltages (e.g., from -120 mV to -30 mV in 5 mV increments).
-
Immediately following each prepulse, apply a test pulse to a constant voltage (e.g., -10 mV) to measure the fraction of channels that were not inactivated by the prepulse.
-
Plot the normalized peak current during the test pulse as a function of the prepulse potential to generate a steady-state inactivation curve.
-
Repeat this protocol in the presence of this compound. A leftward shift in the inactivation curve indicates that the drug preferentially binds to and stabilizes the inactivated state of the channel.
Neuroprotective Effects and Downstream Consequences
The blockage of voltage-gated sodium channels by this compound has significant downstream effects that contribute to its neuroprotective properties.
During an ischemic event, excessive glutamate release leads to excitotoxicity and neuronal cell death. By blocking the persistent sodium influx into presynaptic terminals, this compound reduces depolarization and consequently decreases the release of glutamate. This action helps to mitigate the excitotoxic cascade.
Conclusion
This compound is a potent, state-dependent blocker of voltage-gated sodium channels. Its preferential binding to open and inactivated channels, leading to a use-dependent and voltage-dependent block, makes it an effective inhibitor of neuronal hyperactivity. This mechanism underlies its ability to reduce glutamate release and exert neuroprotective effects in the context of cerebral ischemia. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel sodium channel blockers in the pursuit of new therapies for neurological disorders.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. fda.gov [fda.gov]
- 4. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Patch Clamp Protocol [labome.com]
- 7. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Neuroprotective Mechanism of Sipatrigine: An In-depth Analysis of Glutamate Release Inhibition
For Immediate Release
This technical guide provides a comprehensive examination of the molecular mechanisms underlying the neuroprotective effects of Sipatrigine (also known as BW619C89), with a specific focus on its potent inhibition of glutamate release. This compound, a substituted pyrimidine derivative of lamotrigine, has demonstrated significant therapeutic potential in preclinical models of cerebral ischemia and traumatic brain injury. Its primary mode of action is attributed to the suppression of excitotoxicity by reducing the presynaptic release of the excitatory neurotransmitter glutamate.
This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of neuropharmacology, neuroprotection, and synaptic physiology. It aims to provide a detailed understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action: Attenuation of Presynaptic Excitability
This compound's ability to inhibit glutamate release stems from its action as a use-dependent blocker of voltage-gated sodium channels (VGSCs) and its modulatory effects on voltage-gated calcium channels (VGCCs) in presynaptic nerve terminals.[1][2] By blocking the influx of sodium ions, this compound reduces neuronal excitability and the subsequent depolarization-induced opening of VGCCs, which is a critical step for the vesicular release of glutamate.
Quantitative Analysis of this compound's Inhibitory Activity
The following tables summarize the key quantitative data on the inhibitory effects of this compound on glutamate release and its primary molecular targets.
Table 1: Inhibition of Veratrine-Evoked Neurotransmitter Release in Rat Cerebral Cortex Slices
| Neurotransmitter | IC50 Value (µM) |
| Glutamate | ~5 |
| Aspartate | ~5 |
| 3H-γ-aminobutyric acid (GABA) | ~51 |
| 3H-acetylcholine | ~21 |
Data sourced from Leach et al., 1993.[2]
Table 2: Inhibition of Voltage-Gated Ion Channels by this compound
| Channel Type | Cell Type | Method | Key Findings | Reference |
| Voltage-Gated Sodium Channels (VGSCs) | Rat Cortical Neurons | Whole-cell patch clamp | Use-dependent block. | Graham et al., 1994[1] |
| High Voltage-Activated (HVA) Ca2+ Channels | Acutely isolated rat cortical pyramidal neurons | Whole-cell patch clamp | Inhibition of >90% of HVA calcium currents. Non-selective for subtypes. IC50 ~8 µM. | Stefani et al., 1998[3][4] |
| Cloned N-type Ca2+ Channels | Not specified | Not specified | Inhibited by this compound. | Stefani et al., 1998[3][4] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound-Mediated Inhibition of Glutamate Release
Caption: this compound's mechanism of inhibiting presynaptic glutamate release.
Experimental Workflow: In Vitro Measurement of Glutamate Release
Caption: Workflow for in vitro glutamate release measurement.
Experimental Workflow: Electrophysiological Recording of Ion Channel Activity
Caption: Workflow for electrophysiological analysis of ion channel inhibition.
Detailed Experimental Protocols
In Vitro Measurement of Veratrine-Evoked Glutamate Release
This protocol is based on the methodology described by Leach et al. (1993).[2]
-
Tissue Preparation: Male Fischer 344 rats are decapitated, and the cerebral cortex is rapidly dissected and placed in ice-cold physiological saline. Coronal slices (0.4 mm thick) are prepared using a McIlwain tissue chopper.
-
Pre-incubation: The cortical slices are pre-incubated in Krebs-Ringer medium gassed with 95% O2 / 5% CO2 at 37°C for 30 minutes.
-
Stimulation and Drug Application: Individual slices are transferred to vials containing 1 ml of Krebs-Ringer medium with or without varying concentrations of this compound. After a 10-minute incubation, glutamate release is stimulated by the addition of veratrine (final concentration, e.g., 75 µg/mL).
-
Sample Collection: The incubation is terminated after a defined period (e.g., 5 minutes) by placing the vials on ice. The supernatant is collected for analysis.
-
Glutamate Quantification: The concentration of glutamate and other amino acids in the supernatant is determined by high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization with o-phthaldialdehyde.
-
Data Analysis: The amount of veratrine-evoked release is calculated by subtracting the basal release (in the absence of veratrine) from the stimulated release. The inhibitory effect of this compound is expressed as a percentage of the control (veratrine alone) response, and the IC50 value is calculated from the dose-response curve.
Electrophysiological Recording of High Voltage-Activated (HVA) Calcium Currents
This protocol is based on the methodology described by Stefani et al. (1998).[3][4]
-
Cell Preparation: Pyramidal neurons are acutely isolated from the cerebral cortex of adult Wistar rats. The tissue is enzymatically treated (e.g., with papain) and mechanically dissociated to obtain a suspension of single cells.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The external solution contains blockers of sodium and potassium channels (e.g., tetrodotoxin and tetraethylammonium) to isolate calcium currents. The internal pipette solution contains a cesium-based solution to block potassium currents from the inside.
-
Voltage Protocol: HVA calcium currents are elicited by depolarizing voltage steps from a holding potential of -80 mV to various test potentials.
-
Drug Application: this compound is applied to the bath at various concentrations. The effect of the drug on the amplitude of the HVA calcium currents is measured.
-
Data Analysis: The peak amplitude of the calcium current is measured before and after the application of this compound. The percentage of inhibition is calculated for each concentration, and a dose-response curve is constructed to determine the IC50 value.
Conclusion
This compound effectively inhibits glutamate release through a primary mechanism of use-dependent blockade of voltage-gated sodium channels, which is further potentiated by its inhibitory action on voltage-gated calcium channels. The quantitative data robustly support its potency in the low micromolar range. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of this compound's neuroprotective properties. This in-depth understanding of its mechanism of action is crucial for the continued development of this compound and similar neuroprotective agents for the treatment of ischemic stroke and other neurological disorders characterized by excitotoxicity.
References
- 1. Neuroprotective effects of a use-dependent blocker of voltage-dependent sodium channels, BW619C89, in rat middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. On the inhibition of voltage activated calcium currents in rat cortical neurones by the neuroprotective agent 619C89 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the inhibition of voltage activated calcium currents in rat cortical neurones by the neuroprotective agent 619C89 - PMC [pmc.ncbi.nlm.nih.gov]
Sipatrigine (BW619C89): A Technical Guide to its Chemical Structure, Synthesis, and Neuroprotective Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sipatrigine (BW619C89) is a neuroprotective agent that has been investigated for its potential in treating acute stroke. As a derivative of lamotrigine, it exhibits a unique pharmacological profile, primarily acting as a use-dependent blocker of voltage-gated sodium and calcium channels. This activity attenuates the ischemia-induced release of the excitatory neurotransmitter glutamate, a key event in the pathophysiology of neuronal damage following a stroke. This technical guide provides a comprehensive overview of the chemical structure of this compound, a proposed synthetic route, a summary of its key pharmacological data, detailed experimental protocols from pivotal studies, and a visual representation of its mechanism of action.
Chemical Structure and Properties
This compound, chemically known as 2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine, is a substituted pyrimidine. Its molecular structure is characterized by a central pyrimidin-4-amine core, substituted at the 2-position with a 4-methylpiperazin-1-yl group and at the 5-position with a 2,3,5-trichlorophenyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine |
| Synonyms | BW619C89, 619C89 |
| Molecular Formula | C₁₅H₁₆Cl₃N₅ |
| Molecular Weight | 372.68 g/mol |
| CAS Number | 130800-90-7 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (~10 mM) and ethanol (~25 mM)[1][2] |
| SMILES | CN1CCN(CC1)c2nc(N)cc(n2)c3cc(c(cc3Cl)Cl)Cl |
Proposed Synthesis of this compound
Step 1: Dichlorination of 2,4-Dihydroxy-5-(2,3,5-trichlorophenyl)pyrimidine. The synthesis would likely commence with the chlorination of a 5-aryl-2,4-dihydroxypyrimidine derivative. Treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) would convert the hydroxyl groups to chlorides, yielding the key intermediate, 2,4-dichloro-5-(2,3,5-trichlorophenyl)pyrimidine.
Step 2: Regioselective Amination. The next step would involve a regioselective nucleophilic aromatic substitution. The C4 position of 2,4-dichloropyrimidines is generally more reactive towards nucleophiles than the C2 position. Therefore, treatment with ammonia (NH₃) would selectively displace the chlorine at the C4 position to afford 2-chloro-4-amino-5-(2,3,5-trichlorophenyl)pyrimidine.
Step 3: Nucleophilic Substitution with 1-Methylpiperazine. The final step would be the introduction of the 4-methylpiperazine moiety. Reaction of the 2-chloro-4-aminopyrimidine intermediate with 1-methylpiperazine would result in the displacement of the remaining chlorine atom at the C2 position, yielding the final product, this compound.
Pharmacological Data
This compound's neuroprotective effects are attributed to its ability to modulate neuronal excitability. The following tables summarize key in vitro and in vivo pharmacological data.
Table 2: In Vitro Activity of this compound
| Assay | Preparation | Effect | Potency | Reference |
| Glutamate Release | Rat cerebral cortex slices (veratrine-evoked) | Inhibition | IC₅₀ ≈ 5 µM | [3] |
| Aspartate Release | Rat cerebral cortex slices (veratrine-evoked) | Inhibition | IC₅₀ ≈ 5 µM | [3] |
| Neuronal Firing | Rat corticostriatal slices | Reduction | EC₅₀ = 4.5 µM | [3] |
| EPSP Amplitude | Rat corticostriatal slices | Reduction | EC₅₀ = 2 µM | [3] |
| Voltage-gated Na⁺ Channels | Isolated striatal neurons | Inhibition | EC₅₀ = 7 µM (Vh = -65 mV) | [4] |
| Voltage-gated Ca²⁺ Channels | Isolated striatal neurons | Inhibition | - | [5] |
Table 3: Pharmacokinetic Parameters of this compound in Acute Stroke Patients
| Parameter | Value (Mean ± SD or Range) |
| **Terminal Half-life (t₁/₂) ** | 28 hours (95% CI: 23–33 h)[6] |
| Clearance (CL) | 0.66 L/h/kg (95% CI: 0.55–0.76 L/h/kg)[6] |
| Volume of Distribution (Vd) | 19.6 L/kg (95% CI: 17.0–22.3 L/kg)[6] |
| Time to Max. Plasma Conc. (Tₘₐₓ) | Median of 1 hour[6] |
Mechanism of Action: Inhibition of Glutamate Release
The primary mechanism of action of this compound is the inhibition of ischemia-induced glutamate release, which it achieves by blocking voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels on presynaptic neurons.
During a stroke, the lack of oxygen and glucose leads to a disruption of cellular energy metabolism and depolarization of the neuronal membrane. This depolarization causes the opening of voltage-gated Na⁺ channels, leading to a further influx of Na⁺ and sustained depolarization. This, in turn, triggers the opening of voltage-gated Ca²⁺ channels. The resulting influx of Ca²⁺ into the presynaptic terminal is the primary trigger for the excessive release of glutamate into the synaptic cleft. Glutamate then over-activates postsynaptic receptors (such as NMDA and AMPA receptors), leading to an uncontrolled influx of ions, excitotoxicity, and ultimately neuronal cell death. This compound, by blocking both Na⁺ and Ca²⁺ channels, interrupts this cascade, thereby reducing glutamate release and mitigating the downstream neurotoxic effects.[5]
Experimental Protocols
The following are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro Glutamate Release Assay
Objective: To determine the effect of this compound on the release of endogenous glutamate and aspartate from rat cerebral cortex slices.
Methodology:
-
Male Sprague-Dawley rats (200-250 g) are sacrificed and the cerebral cortices are rapidly dissected and sliced (350 µm thickness) using a McIlwain tissue chopper.
-
Slices are pre-incubated in oxygenated Krebs-Ringer bicarbonate buffer at 37°C for 30 minutes.
-
Individual slices are transferred to superfusion chambers and superfused with buffer at a rate of 0.5 mL/min.
-
After a 60-minute washout period, the superfusate is collected in 5-minute fractions.
-
To evoke neurotransmitter release, the slices are exposed to buffer containing veratrine (a Na⁺ channel activator) or a high concentration of potassium (K⁺) for a 5-minute period.
-
This compound or vehicle is included in the superfusion medium starting 20 minutes before the stimulation period.
-
The collected fractions are analyzed for glutamate and aspartate content using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
The amount of neurotransmitter released is calculated as the total amount in the fractions collected during and after stimulation, minus the basal release.
Electrophysiological Recordings in Rat Corticostriatal Slices
Objective: To assess the effect of this compound on neuronal excitability and synaptic transmission.
Methodology:
-
Wistar rats (15-20 days old) are anesthetized and decapitated. The brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Coronal corticostriatal slices (200-300 µm thick) are prepared using a vibratome.
-
Slices are incubated in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
For intracellular recordings, slices are transferred to a recording chamber and continuously perfused with aCSF at 35-37°C.
-
Striatal spiny neurons are impaled with glass microelectrodes filled with 2 M KCl.
-
To study neuronal firing, depolarizing current pulses of varying amplitudes and durations are injected through the recording electrode, and the number of action potentials is counted.
-
To study synaptic transmission, excitatory postsynaptic potentials (EPSPs) are evoked by electrical stimulation of the corticostriatal pathway using a bipolar stimulating electrode placed in the white matter.
-
This compound is bath-applied at known concentrations, and its effects on firing frequency and EPSP amplitude are recorded and analyzed.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To evaluate the neuroprotective efficacy of this compound in a model of focal cerebral ischemia.
Methodology:
-
Male Fischer 344 rats (250-300 g) are anesthetized with isoflurane.
-
A midline cervical incision is made, and the right common carotid artery is exposed.
-
The external carotid artery is ligated and transected. A 4-0 monofilament nylon suture with a rounded tip is introduced into the internal carotid artery and advanced until it blocks the origin of the middle cerebral artery.
-
The suture is left in place for a predetermined period (e.g., 2 hours for transient ischemia) or permanently.
-
This compound or vehicle is administered intravenously at a specific time point relative to the onset of occlusion (e.g., 5 minutes post-occlusion).
-
After a set survival period (e.g., 24 hours), the animals are euthanized, and their brains are removed.
-
The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.
-
The infarct volume is quantified using image analysis software, and the values are corrected for brain edema.
Conclusion
This compound (BW619C89) is a potent neuroprotective agent with a well-defined mechanism of action centered on the inhibition of voltage-gated sodium and calcium channels, leading to a reduction in excitotoxic glutamate release. While clinical development has faced challenges, the compound remains a valuable tool for research into the mechanisms of ischemic neuronal injury and the development of novel neuroprotective strategies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in this class of compounds.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. jneurosci.org [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiology of this compound: A Lamotrigine Derivative Exhibiting Neuroprotective Effects | CoLab [colab.ws]
- 6. ahajournals.org [ahajournals.org]
An In-Depth Technical Guide to the Early Research and Discovery of Sipatrigine's Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sipatrigine (formerly BW619C89), a derivative of the antiepileptic drug lamotrigine, emerged from early research as a potent neuroprotective agent with a primary mechanism of action centered on the modulation of voltage-gated ion channels. This technical guide provides a comprehensive overview of the foundational preclinical research that characterized the pharmacological and neuroprotective properties of this compound. It details the in vitro and in vivo experimental protocols employed to elucidate its mechanism of action, including its effects on voltage-gated sodium and calcium channels, and the subsequent inhibition of excitotoxic glutamate release. Quantitative data from these seminal studies are presented in a structured format to facilitate comparison and analysis. Furthermore, this guide includes visualizations of the key signaling pathways and experimental workflows to provide a clear understanding of the scientific journey that defined the initial profile of this compound as a promising, albeit ultimately complex, neuroprotective candidate.
Chemical and Physical Properties of this compound
This compound is chemically known as 2-(4-Methyl-1-piperazinyl)-5-(2,3,5-trichlorophenyl)-4-pyrimidinamine[1][2]. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆Cl₃N₅ | [1][2][3][4][5] |
| Molecular Weight | 372.68 g/mol | [3][4][5] |
| CAS Number | 130800-90-7 | [1][2][3][5] |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine | [3][4] |
| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol. | [2][5] |
| Synonyms | BW619C89, 619C89 | [1][4] |
Pharmacological Profile and Mechanism of Action
Early investigations into this compound's mechanism of action identified it as a potent, use-dependent blocker of voltage-gated sodium channels (NaV)[1][3][4][5]. This primary action is believed to be the cornerstone of its neuroprotective effects. In addition to its effects on sodium channels, research also indicates that this compound blocks voltage-gated calcium channels (CaV), contributing to its overall pharmacological profile[1][3].
The blockade of these ion channels leads to a reduction in neuronal excitability and, crucially, the inhibition of ischemia-induced glutamate release[1][3][4]. By attenuating the excessive release of this excitatory neurotransmitter, this compound helps to prevent the downstream cascade of excitotoxicity, a major contributor to neuronal damage in ischemic conditions such as stroke.
Signaling Pathway of this compound's Neuroprotective Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data from early preclinical studies of this compound, providing insights into its potency and efficacy in various experimental paradigms.
| Parameter | Value | Experimental Model | Reference |
| EC₅₀ (Action Potential Reduction) | 4.5 µM | Intracellular current-clamp recordings in rat corticostriatal slices. | [1] |
| EC₅₀ (EPSP Depression) | 2 µM | Stimulation of the corticostriatal pathway in rat brain slices. | [1] |
| IC₅₀ (Sodium Current Inhibition) | 7 µM (at Vₕ = -65 mV) | Whole-cell patch-clamp recordings in isolated striatal neurons. | |
| IC₅₀ (Sodium Current Inhibition) | 16 µM (at Vₕ = -105 mV) | Whole-cell patch-clamp recordings in isolated striatal neurons. | |
| IC₅₀ (Neuronal Na⁺ & Ca²⁺ Channels) | 5 - 16 µM | Electrophysiological studies on native and recombinant ion channels. | |
| IC₅₀ (Veratrine-induced Glutamate Release) | ~5 µM | Rat cerebral cortex slices. | [1] |
| IC₅₀ (Veratrine-induced Aspartate Release) | ~5 µM | Rat cerebral cortex slices. | [1] |
| Neuroprotection (Infarct Volume Reduction) | 50-60% | Rodent models of focal and global ischemia (doses >20 mg/kg). |
Key Experimental Protocols
This section details the methodologies for the pivotal experiments that were instrumental in characterizing the properties of this compound.
Electrophysiological Recordings in Rat Corticostriatal Slices
This in vitro method was used to assess the effects of this compound on neuronal excitability and synaptic transmission.
-
Tissue Preparation:
-
Wistar rats were decapitated, and their brains were rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): NaCl 125, KCl 2.5, MgSO₄ 1.2, NaH₂PO₄ 1.2, CaCl₂ 2.4, NaHCO₃ 25, and glucose 10.
-
Coronal corticostriatal slices (200-300 µm thick) were prepared using a vibratome.
-
Slices were allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Intracellular Current-Clamp Recording:
-
Slices were transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C.
-
Striatal neurons were impaled with glass microelectrodes filled with 2 M KCl or 2 M K-acetate.
-
A bridge amplifier was used to record membrane potential and inject current.
-
The effects of this compound on neuronal firing were assessed by applying depolarizing current pulses and measuring the number of evoked action potentials before and after drug application.
-
Excitatory postsynaptic potentials (EPSPs) were evoked by stimulating the corticostriatal pathway with a bipolar electrode.
-
Whole-Cell Patch-Clamp Recordings in Isolated Striatal Neurons
This technique allowed for a more detailed investigation of this compound's effects on specific ion currents.
-
Cell Preparation:
-
Striata were dissected from Wistar rats and enzymatically dissociated using papain or a similar protease.
-
Isolated neurons were plated on coverslips and allowed to adhere.
-
-
Recording:
-
Coverslips were placed in a recording chamber on an inverted microscope and perfused with an external solution.
-
Patch pipettes were fabricated from borosilicate glass and filled with an internal solution typically containing (in mM): K-gluconate 120, KCl 20, MgCl₂ 2, ATP-Mg 2, GTP-Na 0.1, and HEPES 10, adjusted to pH 7.3.
-
Whole-cell recordings were obtained in voltage-clamp mode to isolate and measure sodium and calcium currents.
-
Voltage protocols were applied to activate the channels, and the effects of this compound on the current amplitude and kinetics were quantified.
-
Rat Middle Cerebral Artery Occlusion (MCAO) Model
This in vivo model of focal cerebral ischemia was crucial for evaluating the neuroprotective efficacy of this compound.
-
Surgical Procedure:
-
Male Wistar or Sprague-Dawley rats were anesthetized.
-
A midline neck incision was made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) were exposed.
-
The ECA was ligated and transected.
-
A nylon monofilament with a silicon-coated tip was introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The filament was left in place for a defined period (e.g., 2 hours for transient ischemia) and then withdrawn to allow for reperfusion, or left permanently.
-
This compound or vehicle was typically administered intravenously before, during, or after the occlusion.
-
-
Outcome Assessment:
-
After a set survival period (e.g., 24 hours), the animals were euthanized, and their brains were removed.
-
Brain slices were stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.
-
The infarct volume was quantified using image analysis software.
-
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the workflows for the key experimental protocols.
Clinical Development and Challenges
Despite the promising preclinical data, the clinical development of this compound for acute stroke was met with challenges. A Phase II clinical trial revealed that continuous infusion of this compound was associated with neuropsychiatric side effects, including reduced consciousness, agitation, confusion, and hallucinations. While it was possible to administer higher doses with this regimen compared to repeated short infusions, the adverse event profile ultimately halted its development for this indication.
Conclusion
The early research and discovery of this compound's properties provided a valuable framework for understanding the potential of ion channel modulation in neuroprotection. The compound's clear mechanism of action, involving the blockade of voltage-gated sodium and calcium channels and the subsequent inhibition of glutamate release, was robustly demonstrated in a variety of preclinical models. The in-depth electrophysiological and in vivo studies laid a strong scientific foundation, highlighting the importance of targeting excitotoxicity in ischemic brain injury. Although clinical development was ultimately unsuccessful due to an unfavorable side-effect profile, the foundational research on this compound contributed significantly to the broader field of neuroprotective drug discovery and continues to serve as an important case study for scientists and drug development professionals.
References
- 1. Whole-cell Patch-Clamp Recordings from Striatal Cholinergic Interneurons in ex vivo Mouse Brain Slices [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Whole-cell Patch-Clamp Recordings from Striatal Cholinergic Interneurons in ex vivo Mouse Brain Slices [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Sipatrigine's Effect on Calcium Channel Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sipatrigine (formerly BW619C89) is a neuroprotective agent that has been shown to inhibit glutamate release, a key process in excitotoxicity following ischemic events.[1] Its mechanism of action involves the modulation of voltage-gated ion channels, including both sodium and calcium channels.[1][2] This technical guide provides an in-depth analysis of this compound's effects on various voltage-gated calcium channel (VGCC) subtypes, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid in further research and drug development.
Data Presentation: this compound's Potency at Voltage-Gated Calcium Channel Subtypes
The following table summarizes the inhibitory potency of this compound across different VGCC subtypes as determined by various in vitro studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Calcium Channel Subtype | α1 Subunit | Preparation | IC50 (µM) | Reference |
| High-Voltage Activated (HVA) | ||||
| L-type | - | Native neuronal channels | 5 - 16 | [2][3] |
| Cav1.2 (cardiac) | Guinea-pig ventricular myocytes | 6.0 | [4] | |
| N-type | Cav2.2 | Recombinant human channels | 16.4 | [5] |
| - | Native neuronal channels | 5 - 16 | [2][3] | |
| P/Q-type | Cav2.1 | Native neuronal channels | 5 - 16 | [2][3] |
| R-type | Cav2.3 (α1E) | Recombinant human channels in HEK 293 cells | 10 | [6][7] |
| Low-Voltage Activated (LVA) | ||||
| T-type | Cav3.3 (α1I) | Recombinant human channels in HEK 293 cells | 14 | [8] |
| Cav3.1/3.2/3.3 | Native neuronal channels | 5 - 16 | [2][3] |
Experimental Protocols
The primary experimental technique used to characterize the effect of this compound on calcium channel subtypes is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ion channel currents in isolated cells.
Whole-Cell Patch-Clamp Protocol for Recombinant Calcium Channels in HEK 293 Cells
This protocol is a generalized representation based on the methodologies described in the cited literature for studying this compound's effect on R-type and T-type calcium channels.[6][7][8]
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).
-
Cells are transiently or stably transfected with the cDNA encoding the specific alpha-1 subunit of the calcium channel of interest (e.g., α1E for R-type, α1G, α1H, or α1I for T-type) and any necessary auxiliary subunits (e.g., β, α2δ).
2. Electrophysiological Recording:
-
Transfected cells are transferred to a recording chamber on the stage of an inverted microscope.
-
The extracellular solution (bath solution) contains a high concentration of a charge carrier like Barium (Ba²⁺) or Calcium (Ca²⁺) to enhance the recorded currents.
-
Glass micropipettes with a tip resistance of 2-5 MΩ are filled with an intracellular solution containing a cesium salt (to block potassium channels) and a calcium chelator (e.g., EGTA).
-
A giga-ohm seal is formed between the micropipette and the cell membrane, followed by rupture of the patch of membrane under the pipette to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -90 mV) to keep the channels in a closed state.
3. Data Acquisition and Analysis:
-
Voltage steps are applied to depolarize the cell membrane and activate the calcium channels, eliciting an inward current.
-
Currents are recorded before and after the application of various concentrations of this compound to the bath solution.
-
The peak current amplitude at each drug concentration is measured and normalized to the control current.
-
Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data with the Hill equation.
Visualizations
Experimental Workflow for Assessing this compound's Effect on Calcium Channels
Caption: Workflow for determining this compound's IC50 on a specific calcium channel subtype.
Signaling Pathway: Inhibition of Voltage-Gated Calcium Channels by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The neuroprotective agent this compound blocks multiple cardiac ion channels and causes triangulation of the ventricular action potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Actions of this compound, 202W92 and lamotrigine on R-type and T-type Ca2+ channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of recombinant low-voltage-activated Ca(2+) channels by the neuroprotective agent BW619C89 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Sipatrigine: A Comprehensive Technical Guide to its Cellular and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sipatrigine (BW619C89) is a neuroprotective agent that has demonstrated significant potential in preclinical models of cerebral ischemia and traumatic brain injury. A derivative of the anti-epileptic drug lamotrigine, this compound's mechanism of action is centered on the modulation of key cellular and molecular targets involved in neuronal excitability and excitotoxicity. This technical guide provides an in-depth overview of the cellular and molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and the methodologies used to elucidate them.
Core Molecular Targets: Voltage-Gated Ion Channels
This compound's primary mechanism of action involves the inhibition of voltage-gated sodium (Nav) and calcium (Cav) channels. This broad-spectrum channel modulation contributes to its potent neuroprotective effects by reducing excessive neuronal depolarization and subsequent excitotoxic glutamate release.
Voltage-Gated Sodium Channel Inhibition
This compound is a potent blocker of voltage-dependent sodium channels, a key factor in its ability to inhibit the release of the excitatory neurotransmitter glutamate.[1] This action is use-dependent, meaning its inhibitory effects are more pronounced in rapidly firing neurons, a characteristic of pathological states like ischemia.
Quantitative Data: this compound Inhibition of Voltage-Gated Sodium Channels
| Channel Type/Preparation | Parameter | Value (µM) | Holding Potential (mV) | Notes | Reference |
| Tetrodotoxin-sensitive Na+ current (isolated rat striatal neurons) | EC50 | 7 | -65 | Inhibition is voltage-dependent. | [2] |
| Tetrodotoxin-sensitive Na+ current (isolated rat striatal neurons) | EC50 | 16 | -105 | [2] | |
| Recombinant type IIA sodium channels | IC50 | 5-16 | Not specified | [3] | |
| Native neuronal sodium channels | IC50 | 5-16 | Not specified | [3] | |
| Voltage-gated sodium channels (rat freshly-isolated cortical neurons) | IC50 | 3 | Not specified | For the related compound 202W92. | [4] |
Voltage-Gated Calcium Channel Inhibition
This compound also exhibits inhibitory activity across a range of voltage-gated calcium channels, including L, N, P/Q, R, and T-types. This further contributes to the reduction of neurotransmitter release and intracellular calcium overload, critical events in the ischemic cascade.
Quantitative Data: this compound Inhibition of Voltage-Gated Calcium Channels
| Channel Type | Subtype | Parameter | Value (µM) | Cell Type | Reference |
| High-Voltage-Activated | L-type | IC50 | 5-16 | Native neuronal | [3] |
| High-Voltage-Activated | N-type | IC50 | 5-16 | Native neuronal | [3] |
| High-Voltage-Activated | P/Q-type | IC50 | 5-16 | Native neuronal | [3] |
| High-Voltage-Activated | R-type | IC50 | Not specified | Not specified | |
| Low-Voltage-Activated | T-type | IC50 | 5-16 | Recombinant | [3] |
Cellular Target: Presynaptic Glutamate Release
The combined inhibition of Nav and Cav channels by this compound culminates in a significant reduction of glutamate release from presynaptic terminals.[1] This is a cornerstone of its neuroprotective effect, as excessive glutamate is a primary mediator of neuronal death in ischemic conditions.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for characterizing the effects of this compound on ion channel function.
Objective: To measure the effect of this compound on voltage-gated sodium and calcium currents in isolated neurons or heterologous expression systems.
Methodology:
-
Cell Preparation:
-
Isolated Neurons (e.g., rat striatal or cortical neurons): Tissues are acutely dissociated using enzymatic digestion (e.g., with trypsin or papain) followed by mechanical trituration.
-
Heterologous Expression (e.g., HEK-293 cells): Cells are transiently or stably transfected with cDNAs encoding the specific ion channel subunits of interest (e.g., Cav2.2 for N-type channels).[5][6][7]
-
-
Recording Solutions:
-
Extracellular (Bath) Solution (example for Ca2+ currents): (in mM) 100 NaCl, 4 KCl, 40 NMDG, 5 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, 5 Sorbitol. pH adjusted to 7.4 with HCl.[8]
-
Intracellular (Pipette) Solution (example for Ca2+ currents): (in mM) 108 Cs Methanesulfonate, 4.5 MgCl2, 1 CaCl2, 5 Phosphocreatine Na2, 5 Creatine, 5 Pyruvate, 5 Oxalacetate, 4 Na2ATP, 24 HEPES, 10 EGTA. pH adjusted to 7.2 with CsOH.[8]
-
-
Electrophysiological Recording:
-
Whole-cell configuration is established using a glass micropipette.
-
Voltage-Clamp Protocol (example for Na+ currents): From a holding potential of -105 mV or -65 mV, depolarizing voltage steps are applied to elicit sodium currents.[2] To study use-dependency, currents are elicited at a high frequency (e.g., 20 Hz).[4]
-
Voltage-Clamp Protocol (example for Ca2+ currents): From a holding potential of -80 mV, depolarizing steps in 10 mV increments (e.g., up to +50 mV for 1000 ms) are applied to generate current-voltage (I-V) relationships.[8]
-
This compound is applied to the bath at varying concentrations to determine its effect on current amplitude and kinetics.
-
Glutamate Release Assay
Objective: To quantify the effect of this compound on depolarization-induced glutamate release from brain tissue.
Methodology:
-
Tissue Preparation: Rat brain slices (e.g., cerebral cortex or substantia nigra, ~350 µm thick) are prepared and pre-incubated in Krebs buffer (in mM: 118 NaCl, 25 NaHCO3, 4.7 KCl, 1.2 KH2PO4, 2.5 CaCl2, 1.2 MgSO4, 10 glucose, aerated with 95% O2/5% CO2).[9]
-
Stimulation of Glutamate Release:
-
High Potassium: Slices are depolarized by switching to a Krebs buffer containing a high concentration of KCl (e.g., 50-75 mM, with a corresponding reduction in NaCl to maintain osmolarity).[9][10]
-
Veratridine: Slices are exposed to veratridine (e.g., 15-25 µM), a sodium channel activator that causes sustained depolarization.[10][11]
-
-
Quantification of Glutamate:
-
The superfusate is collected, and the concentration of glutamate is measured using High-Performance Liquid Chromatography (HPLC) with fluorometric detection.[10]
-
Alternatively, commercially available glutamate assay kits can be used, which are typically based on an enzymatic reaction coupled to a colorimetric or fluorometric readout.
-
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for specific sites on the voltage-gated sodium channel.
Methodology:
-
Membrane Preparation: Synaptosomal membranes are prepared from rat brain tissue.
-
Binding Assay:
-
Membranes are incubated with a specific radioligand, such as [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B), which binds to site 2 of the sodium channel.[12][13][14]
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.
-
The reaction is terminated by rapid filtration, and the amount of bound radioactivity is measured.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Na+ and Ca2+ channels, reducing depolarization and glutamate release.
Caption: Workflow for assessing this compound's effects on ion channels using patch-clamp.
References
- 1. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 2. Electrophysiology of this compound: a lamotrigine derivative exhibiting neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Ca2+-Dependent Modulation of Voltage-Gated Ca2+ (Cav) Channels in HEK-293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bsys.ch [bsys.ch]
- 9. mdpi.com [mdpi.com]
- 10. Cortical ablation reduces veratridine evoked release of endogenous glutamate from superfused substantia nigra slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Veratridine-induced release of endogenous glutamate from rat brain cortex slices: a reappraisal of the role of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of [3H]batrachotoxinin A-20-alpha-benzoate to a high affinity site associated with house fly head membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of binding of [3H]batrachotoxinin A 20-alpha-benzoate to sodium channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding of batrachotoxinin A 20-alpha-benzoate to a receptor site associated with sodium channels in synaptic nerve ending particles [hero.epa.gov]
Methodological & Application
Application Notes and Protocols for Sipatrigine in Primary Neuron Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sipatrigine (formerly BW619C89) is a neuroprotective agent that acts as a broad-spectrum blocker of cation channels.[1] It is structurally related to the anti-epileptic drug lamotrigine.[1][2][3] this compound has demonstrated significant neuroprotective effects in various in vitro and in vivo models of ischemia by inhibiting voltage-gated sodium (NaV) and calcium (CaV) channels, which in turn attenuates glutamate release.[1][4][5] These application notes provide a detailed protocol for the use of this compound in primary neuron cultures to investigate its neuroprotective and electrophysiological effects.
Mechanism of Action
This compound's primary mechanism of action involves the blockade of voltage-gated ion channels. It inhibits neuronal sodium and calcium channels with similar potency.[1][2][4] The inhibitory effect on sodium channels is use-dependent, meaning it is more pronounced at higher firing frequencies and depolarized membrane potentials.[1][2] By blocking these channels, this compound reduces excessive neuronal firing and inhibits the release of the excitatory neurotransmitter glutamate, a key mediator of excitotoxic neuronal death.[4][5] Additionally, this compound has been shown to antagonize the two-pore-domain K+ channel TREK-1.[5]
Data Presentation: this compound Efficacy in Neuronal Models
The following table summarizes the quantitative data on the efficacy of this compound from various studies.
| Parameter | Cell/Tissue Type | Value | Reference |
| IC50 | Neuronal Voltage-Gated Na+ Channels | 5 - 16 µM | [1][2][4] |
| Neuronal Voltage-Gated Ca2+ Channels (L, N, P/Q type) | 5 - 16 µM | [1][2][4] | |
| Cardiac IKr | 0.85 µM | [1][6][7] | |
| Cardiac IKs | 0.92 µM | [1][6][7] | |
| Cardiac IK1 | 5.3 µM | [1][6][7] | |
| Cardiac ICa,L | 6.0 µM | [1][6][7] | |
| Cardiac INa | 25.5 µM | [1][6][7] | |
| EC50 | Reduction of Action Potentials | Striatal Spiny Neurons | 4.5 µM |
| Depression of EPSPs | Corticostriatal Pathway | 2 µM | |
| Neuroprotection | Complete Neuroprotection | Rat Optic Nerve (White Matter Ischemia) | 100 µM |
| Inhibition of Veratridine-induced Neurotoxicity | Murine Cerebellar Granule Cells | Partial inhibition at 26 µM |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO and ethanol.
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 100 mM stock solution, dissolve 3.73 mg of this compound (MW: 372.68 g/mol ) in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Primary Neuron Culture
This protocol provides a general method for establishing primary cortical or hippocampal neuron cultures from embryonic rodents. Specific details may need to be optimized based on the experimental requirements.
-
Reagents and Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Culture vessels (e.g., multi-well plates, coverslips) coated with Poly-D-Lysine or Poly-L-Lysine.[8][9][10]
-
Dissection medium (e.g., Hibernate-E or ice-cold DMEM)[10][11]
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)[8][10][11]
-
Enzyme inhibitor (e.g., Trypsin inhibitor)[11]
-
Trituration medium (e.g., Neurobasal Plus Medium with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin)[10][12]
-
Cell strainer
-
-
Procedure:
-
Coating Culture Vessels:
-
Tissue Dissection:
-
Euthanize a timed-pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the embryos and place them in ice-cold dissection medium.
-
Dissect the desired brain region (e.g., cortex or hippocampus) under a dissecting microscope.
-
-
Enzymatic Digestion:
-
Transfer the tissue to a tube containing a pre-warmed enzymatic dissociation solution (e.g., 20 U/mL papain).
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes), with gentle agitation every 5 minutes.[10][11]
-
Stop the digestion by adding an enzyme inhibitor or by replacing the enzyme solution with trituration medium.
-
-
Mechanical Dissociation (Trituration):
-
Carefully aspirate the enzyme solution and wash the tissue with trituration medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette or a series of pipettes with decreasing tip diameters until a single-cell suspension is obtained.[11]
-
-
Cell Plating and Culture:
-
Application of this compound to Primary Neurons
This protocol outlines the application of this compound for neuroprotection studies, for example, against excitotoxicity induced by glutamate or NMDA.
-
Reagents and Materials:
-
Mature primary neuron cultures (e.g., 7-14 days in vitro)
-
This compound stock solution (100 mM in DMSO)
-
Culture medium
-
Excitotoxic agent (e.g., Glutamate, NMDA)
-
-
Procedure:
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Important: Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically below 0.1% to avoid solvent-induced toxicity.
-
-
This compound Treatment:
-
Pre-treatment: To assess the prophylactic neuroprotective effects, replace the existing culture medium with the medium containing the desired concentration of this compound or vehicle (DMSO). Incubate for a specific duration (e.g., 30-60 minutes) before inducing the insult.
-
Co-treatment: Apply this compound and the excitotoxic agent simultaneously.
-
Post-treatment: To evaluate the therapeutic potential, induce the excitotoxic insult first, then replace the medium with one containing this compound at different time points after the insult (e.g., 30, 60 minutes).[2]
-
-
Induction of Neuronal Injury (Example: Glutamate Excitotoxicity):
-
Following the this compound pre-treatment period, expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes).
-
After the exposure, remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium (with or without this compound for continued treatment).
-
-
Assessment of Neuroprotection:
-
Incubate the cultures for 24-48 hours after the insult.
-
Assess cell viability and neuroprotection using standard assays such as:
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell death by measuring the release of LDH into the culture medium.
-
MTT or PrestoBlue Assay: To measure the metabolic activity of viable cells.
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide or Ethidium Homodimer-1 (dead cells).
-
Immunocytochemistry: Staining for neuronal markers (e.g., MAP2, NeuN) and apoptotic markers (e.g., cleaved Caspase-3).
-
-
-
Mandatory Visualizations
Signaling Pathway of this compound's Neuroprotective Action
Caption: this compound's neuroprotective signaling pathway.
Experimental Workflow for this compound Application
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophysiology of this compound: A Lamotrigine Derivative Exhibiting Neuroprotective Effects | CoLab [colab.ws]
- 3. Electrophysiology of this compound: a lamotrigine derivative exhibiting neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound could have therapeutic potential for major depression and bipolar depression through antagonism of the two-pore-domain K+ channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The neuroprotective agent this compound blocks multiple cardiac ion channels and causes triangulation of the ventricular action potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 12. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
Sipatrigine Dose-Response Analysis in Neuroprotection Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sipatrigine (BW619C89), a lamotrigine derivative, demonstrates significant neuroprotective properties in preclinical models of cerebral ischemia and excitotoxicity. Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which subsequently attenuates the release of the excitatory neurotransmitter glutamate. This application note provides a detailed overview of the dose-response relationship of this compound in key neuroprotection assays and offers comprehensive protocols for their implementation.
Introduction
Excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key contributor to neuronal damage in ischemic stroke and other neurodegenerative disorders. This compound has emerged as a promising neuroprotective agent by targeting the initial stages of the excitotoxic cascade. Understanding the dose-dependent efficacy of this compound is crucial for its therapeutic development. This document outlines the dose-response characteristics of this compound and provides standardized protocols for in vitro and in vivo neuroprotection studies.
Mechanism of Action
This compound exerts its neuroprotective effects by modulating neuronal excitability. It is a potent blocker of voltage-dependent sodium channels (NaV) and also inhibits high-voltage-activated calcium channels (CaV), including L, N, and P/Q types.[1][2] This dual action reduces the influx of sodium and calcium ions into presynaptic terminals, thereby inhibiting the release of glutamate. By lowering extracellular glutamate levels, this compound prevents the excessive stimulation of postsynaptic glutamate receptors (NMDA and AMPA), mitigating the downstream neurotoxic cascade.[3]
Dose-Response Data for this compound
The following tables summarize the quantitative dose-response data for this compound in various neuroprotection and electrophysiological assays.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Model System | Endpoint | Effective Concentration (EC₅₀/IC₅₀) | Reference |
| Sodium Current Inhibition | Isolated Striatal Neurons | Inhibition of tetrodotoxin-sensitive Na+ current | IC₅₀: 7 µM (at -65 mV holding potential) | [4] |
| Sodium Current Inhibition | Isolated Striatal Neurons | Inhibition of tetrodotoxin-sensitive Na+ current | IC₅₀: 16 µM (at -105 mV holding potential) | [4] |
| Calcium Channel Inhibition | Native Neuronal Ca²⁺ Channels (L, N, P/Q type) | Inhibition of Ca²⁺ currents | IC₅₀: 5–16 µM | [3] |
| Excitatory Postsynaptic Potential (EPSP) | Corticostriatal Slices | Depression of EPSP amplitude | EC₅₀: 2 µM | [4] |
| Action Potential Firing | Striatal Spiny Neurons | Reduction in the number of action potentials | EC₅₀: 4.5 µM | [4] |
| Neuroprotection in White Matter Ischemia | Rat Optic Nerve | Complete neuroprotection | 100 µM | [1][3] |
Table 2: In Vivo Efficacy of this compound
| Assay Type | Animal Model | Treatment Regimen | Endpoint | Effective Dose | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Rodent | Intravenous (i.v.) administration | 50-60% reduction in cortical infarct volume | >20 mg/kg | [3] |
Signaling Pathways
The neuroprotective action of this compound interrupts the initial stages of the glutamate-induced excitotoxicity cascade. The following diagram illustrates this pathway.
Caption: this compound's mechanism of action in preventing excitotoxicity.
Experimental Protocols
Detailed methodologies for key neuroprotection assays are provided below.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)
This protocol describes an in vitro model of ischemia to assess the neuroprotective effects of this compound.[5][6][7]
Experimental Workflow:
References
- 1. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Sipatrigine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sipatrigine (also known as BW619C89) is a neuroprotective agent that has demonstrated significant efficacy in rodent models of neurological disorders, particularly cerebral ischemia.[1][2] Its mechanism of action primarily involves the blockade of voltage-gated sodium and calcium channels, which subsequently inhibits the excessive release of the excitatory neurotransmitter glutamate.[3][4] This attenuation of glutamate excitotoxicity is a key factor in its neuroprotective effects.[3] These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, specifically focusing on intravenous and intraperitoneal routes, which are commonly used in preclinical neuroprotection studies.
Data Presentation
The following table summarizes quantitative data on the administration of this compound in rodent models based on cited literature.
| Parameter | Details | Rodent Model | Reference |
| Route of Administration | Intravenous (i.v.) | Rat (Focal Cerebral Ischemia) | [2] |
| Dosage Range (i.v.) | 10, 20, 30, 50 mg/kg | Rat (Focal Cerebral Ischemia) | [2] |
| Effective Dose (i.v.) | >20 mg/kg for significant reduction in cortical infarct volume | Rat (Focal Cerebral Ischemia) | [2] |
| Administration Timing (i.v.) | Prior to or up to 60 minutes after onset of ischemia | Rat (Focal Cerebral Ischemia) | [2] |
| Route of Administration | Intraperitoneal (i.p.) | Rat (Focal Cerebral Ischemia) | [1] |
| Dosage (i.p.) | 30 mg/kg | Rat (Transient Focal Cerebral Ischemia) | [1] |
| Administration Timing (i.p.) | 15 minutes prior to induction of ischemia | Rat (Transient Focal Cerebral Ischemia) | [1] |
Experimental Protocols
Protocol 1: Intravenous (i.v.) Administration of this compound in a Rat Model of Focal Cerebral Ischemia
This protocol is designed for the systemic delivery of this compound to assess its neuroprotective effects in a rat model of stroke.
Materials:
-
This compound (BW619C89)
-
Vehicle (e.g., sterile saline, 20% N,N-Dimethylacetamide/40% Propylene glycol/40% Polyethylene Glycol (DPP))[5]
-
Sterile syringes and needles (appropriate gauge for rat tail vein injection, e.g., 27-30G)
-
Animal restrainer for rats
-
Heat lamp (optional, for tail vein dilation)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize male Sprague-Dawley or Wistar rats (250-300g) to the housing conditions for at least one week prior to the experiment.
-
Weigh the animal immediately before administration to accurately calculate the dose.
-
-
This compound Formulation:
-
Prepare a stock solution of this compound in the chosen vehicle. The solubility of this compound should be determined empirically for the selected vehicle to ensure complete dissolution.
-
For example, to prepare a 10 mg/mL solution for a 300g rat receiving a 20 mg/kg dose, you would need to inject 0.6 mL.
-
Warm the vehicle slightly if necessary to aid dissolution, and vortex thoroughly. Ensure the final solution is sterile (e.g., by filtration through a 0.22 µm filter).
-
-
Administration:
-
Place the rat in a suitable restrainer, leaving the tail accessible.
-
If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol to sterilize the injection site.
-
Insert the needle, bevel up, into one of the lateral tail veins. A flash of blood into the needle hub confirms correct placement.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Proceed with the induction of focal cerebral ischemia according to the experimental design (e.g., middle cerebral artery occlusion model).[6]
-
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in a Rat Model of Transient Focal Cerebral Ischemia
This protocol provides a method for administering this compound into the peritoneal cavity, offering a simpler alternative to intravenous injection.
Materials:
-
This compound (BW619C89)
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose, or 20% DMSO in saline)[7]
-
Sterile syringes and needles (e.g., 23-25G)[8]
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation:
-
Use adult male rats, acclimatized as described in Protocol 1.
-
Weigh the animal to determine the correct dosage.
-
-
This compound Formulation:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration. For a 30 mg/kg dose in a 300g rat, with a final injection volume of 1 mL, the concentration would be 9 mg/mL.
-
Ensure the solution is sterile.
-
-
Administration:
-
Properly restrain the rat. For i.p. injections, it is common to have the animal in a supine position with its head tilted slightly down.[8]
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.[8]
-
Swab the area with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[8]
-
Aspirate slightly to ensure no blood or urine is drawn back, which would indicate improper needle placement.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle smoothly.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and observe for any signs of distress.
-
Induce transient focal cerebral ischemia as planned in the experimental timeline.[1]
-
Visualization of Signaling Pathways and Workflows
Caption: this compound's neuroprotective mechanism of action.
Caption: Experimental workflow for intravenous this compound administration.
Caption: Experimental workflow for intraperitoneal this compound administration.
References
- 1. This compound and oligodendrocyte and axonal pathology following transient focal cerebral ischaemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiology of this compound: A Lamotrigine Derivative Exhibiting Neuroprotective Effects | CoLab [colab.ws]
- 4. Electrophysiology of this compound: a lamotrigine derivative exhibiting neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rodent models of focal cerebral ischemia: procedural pitfalls and translational problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Quantifying the Inhibitory Effect of Sipatrigine on Glutamate Release: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive overview of methodologies to quantify the effects of Sipatrigine on glutamate release. This compound, a neuroprotective agent, is known to modulate glutamatergic neurotransmission by blocking voltage-gated sodium and calcium channels. This document outlines detailed protocols for in vitro and in vivo experimental models, including brain slice preparations, and cultured neuron assays, alongside quantitative analysis of glutamate concentration using commercially available assay kits. Furthermore, it presents key quantitative data on the efficacy of this compound and visualizes its mechanism of action and experimental workflows.
Introduction
Excessive glutamate release is a key pathological event in numerous neurological disorders, including cerebral ischemia and traumatic brain injury, leading to excitotoxicity and neuronal cell death. This compound has emerged as a promising neuroprotective compound that attenuates glutamate release. Its primary mechanism of action involves the blockade of voltage-gated sodium (NaV) and calcium (CaV) channels, which are crucial for the depolarization-induced release of glutamate from presynaptic terminals. Accurate quantification of this compound's effect on glutamate release is essential for understanding its therapeutic potential and mechanism of action. This application note details the necessary protocols and data presentation formats for such investigations.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on glutamatergic signaling and its neuroprotective efficacy.
| Parameter | Value | Experimental Model | Source |
| EC₅₀ for EPSP Depression | 2 µM | Rat corticostriatal slices | |
| Maximal EPSP Inhibition | 45% | Rat corticostriatal slices |
Table 1: Electrophysiological Effects of this compound on Glutamatergic Synaptic Transmission.
| Parameter | Concentration/Dose | Effect | Experimental Model | Source |
| Neuroprotection | 100 µM | Complete neuroprotection | Rat optic nerve model of ischemia | |
| Infarct Volume Reduction | >20 mg/kg | 50-60% reduction | Rodent models of focal ischemia | |
| Glutamate Release | Not specified | Significantly attenuated | Rat model of subdural hematoma |
Table 2: Neuroprotective Efficacy of this compound.
Signaling Pathway of this compound Action
This compound reduces presynaptic glutamate release by blocking voltage-gated sodium and calcium channels. The following diagram illustrates this mechanism.
Caption: Mechanism of this compound in reducing glutamate release.
Experimental Protocols
This section provides detailed protocols for quantifying glutamate release in the presence of this compound.
Protocol 1: Glutamate Release Measurement from Acute Brain Slices
This protocol describes the preparation of acute brain slices and the subsequent measurement of glutamate release upon depolarization.
Materials:
-
Rodent (rat or mouse)
-
Vibratome
-
Dissection tools
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O₂, 5% CO₂)
-
Recovery chamber
-
Superfusion system
-
Depolarization agent (e.g., high KCl solution)
-
This compound stock solution
-
Glutamate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
aCSF Preparation: Prepare aCSF containing (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 24 NaHCO₃, 5 HEPES, 12.5 glucose, 2 CaCl₂, and 2 MgSO₄. Adjust pH to 7.4 and saturate with carbogen gas.
-
Brain Slice Preparation:
-
Anesthetize and decapitate the rodent.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.
-
Mount the brain on the vibratome stage and cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus or cortex).
-
Transfer slices to a recovery chamber with carbogenated aCSF at 32-34°C for at least 1 hour.
-
-
Superfusion and Sample Collection:
-
Transfer a single slice to a superfusion chamber and perfuse with carbogenated aCSF at a constant rate (e.g., 1-2 mL/min).
-
Collect baseline samples of the perfusate.
-
To induce glutamate release, switch to a high KCl aCSF (e.g., 50 mM KCl, with NaCl concentration adjusted to maintain osmolarity) for a short period (e.g., 2-5 minutes).
-
To test the effect of this compound, pre-incubate the slice with aCSF containing the desired concentration of this compound for a specified time before depolarization with high KCl in the continued presence of this compound.
-
Collect perfusate samples throughout the experiment.
-
-
Glutamate Quantification:
-
Analyze the collected perfusate samples using a glutamate assay kit according to the manufacturer's instructions.
-
Create a standard curve using the provided glutamate standards.
-
Determine the glutamate concentration in the samples by comparing their absorbance or fluorescence to the standard curve.
-
Normalize the glutamate release to the baseline levels for each slice.
-
Protocol 2: Glutamate Release Assay from Cultured Neurons
This protocol details the measurement of glutamate release from primary or iPSC-derived neuronal cultures.
Materials:
-
Cultured neurons (e.g., primary cortical neurons or iPSC-derived glutamatergic neurons)
-
Cell culture plates (e.g., 96-well)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Depolarization solution (e.g., HBSS with high KCl)
-
This compound stock solution
-
Glutamate assay kit
-
Microplate reader
Procedure:
-
Cell Culture: Culture neurons to the desired density and maturity.
-
Assay Preparation:
-
Gently wash the cells with pre-warmed HBSS to remove the culture medium.
-
Add HBSS containing the desired concentration of this compound (and a vehicle control) to the respective wells and incubate for the desired pre-treatment time.
-
-
Induction of Glutamate Release:
-
To induce glutamate release, replace the incubation buffer with the depolarization solution (e.g., high KCl in HBSS) also containing this compound or vehicle.
-
Incubate for a short period (e.g., 5-15 minutes).
-
-
Sample Collection and Analysis:
-
Carefully collect the supernatant (conditioned buffer) from each well.
-
Quantify the glutamate concentration in the supernatant using a glutamate assay kit as described in Protocol 1.
-
The remaining cells can be lysed to determine the total protein content for normalization of glutamate release.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for quantifying this compound's effect on glutamate release.
Caption: General workflow for glutamate release quantification.
Conclusion
The protocols and data presented in this application note provide a framework for the quantitative assessment of this compound's inhibitory effects on glutamate release. By employing these methodologies, researchers can further elucidate the neuroprotective mechanisms of this compound and evaluate its potential as a therapeutic agent for neurological disorders characterized by glutamate excitotoxicity. The provided diagrams offer a clear visualization of the underlying signaling pathways and experimental procedures, facilitating a deeper understanding for researchers, scientists, and drug development professionals.
Application Notes: Investigating Sipatrigine for Cerebral Ischemia
Introduction
Sipatrigine (formerly BW619C89) is a neuroprotective agent investigated for its potential therapeutic benefits in cerebral ischemia.[1] A derivative of the antiepileptic drug lamotrigine, this compound's primary mechanism of action involves the blockage of voltage-gated sodium and calcium channels.[1][2] This action attenuates the release of the excitatory neurotransmitter glutamate, a key event in the ischemic cascade that leads to neuronal cell death.[2][3][4] Preclinical studies in various rodent models of focal and global ischemia have consistently demonstrated its neuroprotective effects, showing significant reductions in infarct volume.[2][5] However, translation to the clinical setting has been challenging. A Phase II clinical trial in acute stroke patients revealed that while the drug effectively enters the brain at pharmacologically active concentrations, it is associated with significant neuropsychiatric side effects, including confusion, agitation, and hallucinations.[3][4] These findings underscore the need for further preclinical investigation to optimize dosing strategies and fully elucidate its mechanism of action to improve its therapeutic index.
These application notes provide a comprehensive framework for the preclinical experimental design to study this compound's efficacy and underlying mechanisms in the context of cerebral ischemia, targeting researchers, scientists, and drug development professionals.
Signaling Pathways in Cerebral Ischemia and this compound's Mechanism of Action
The progression of neuronal damage following a cerebral ischemic event is a complex cascade of interconnected biochemical events. The diagram below illustrates this pathway and highlights the proposed mechanism of action for this compound.
Experimental Design and Workflow
A robust experimental design is critical for evaluating the neuroprotective potential of this compound. The following workflow outlines the key stages of a preclinical study, from model selection to data analysis.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Rodent Stroke Models
| Parameter | Model | Efficacy | Dose | Reference |
|---|---|---|---|---|
| Cortical Infarct Volume | Rodent models of permanent and transient focal ischemia | ~50-60% reduction | >20 mg/kg (maximum effective doses) | [2][5] |
| Hemispheric Infarction | Permanent middle cerebral artery occlusion in rats | Up to 60% reduction | Not specified | [4] |
| Neuroprotection | Rat optic nerve model of white matter ischemia | Complete protection at the highest concentration | 100 µM |[2] |
Table 2: Electrophysiological and Pharmacological Profile of this compound
| Parameter | Preparation | Potency (IC50 / EC50) | Comments | Reference |
|---|---|---|---|---|
| Action Potential Firing | Rat striatal spiny neurons | EC50: 4.5 µM | Reduction in the number of action potentials | [1] |
| Voltage-Gated Na+ Channels | Isolated striatal neurons | EC50: 7 µM (at Vh = -65 mV)EC50: 16 µM (at Vh = -105 mV) | Inhibition is voltage-dependent | [1] |
| Excitatory Postsynaptic Potentials (EPSPs) | Rat corticostriatal slices | EC50: 2 µM | Reduced EPSP amplitude by up to 45% | [1] |
| Various Na+ & Ca2+ Channels | Electrophysiological studies | IC50: 5-16 µM | Includes L, N, and P/Q type Ca2+ channels |[2] |
Table 3: Summary of Phase II Clinical Trial in Acute Stroke
| Parameter | Value | Details | Reference |
|---|---|---|---|
| Patient Population | 27 patients within 12 hours of stroke onset | Randomized, placebo-controlled | [3][4] |
| Dosing Regimen | 10, 18, 27, or 36 mg/kg (total dose) | Continuous intravenous infusion over 65 hours | [3][4] |
| Primary Adverse Events | Neuropsychiatric effects (16 of 21 patients) | Reduced consciousness, agitation, confusion, visual disturbances, hallucinations | [3][4] |
| Other Adverse Events | Nausea, vomiting, infusion site reactions | More common in this compound groups vs. placebo | [3][4] |
| Outcome | No demonstrated effects on Barthel and Rankin scores | Study was small and had a high rate of infusion termination due to adverse events |[3][4] |
Detailed Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of transient focal cerebral ischemia, a widely accepted model that mimics human ischemic stroke.[6][7]
1. Animal Preparation:
-
Anesthetize adult male rats (e.g., Wistar, 250-300g) with an appropriate anesthetic (e.g., 2% isoflurane).[8]
-
Maintain the animal in a supine position on a heating pad to ensure body temperature is kept at 37 ± 0.5°C, monitored via a rectal probe, as temperature can affect infarct size.[7][9][10]
-
Shave the neck area and disinfect the skin with 70% ethanol.[9]
2. Surgical Procedure:
-
Make a midline cervical incision to expose the right common carotid artery (CCA).[6][9]
-
Carefully dissect the CCA and isolate it from the surrounding vagus nerve.[9]
-
Identify the bifurcation of the CCA into the external carotid artery (ECA) and internal carotid artery (ICA).[8]
-
Ligate the distal end of the ECA permanently.[9] Place a temporary ligature or microvascular clip on the CCA and ICA.[6][9]
-
Make a small incision in the ECA stump.
-
Introduce a 4-0 nylon monofilament suture with a rounded or silicone-coated tip through the ECA stump.[7]
-
Advance the filament into the ICA approximately 17-20 mm from the CCA bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).[6][8]
3. Occlusion and Reperfusion:
-
Maintain the filament in place for the desired occlusion period (e.g., 2 hours).[7][8]
-
For reperfusion, carefully withdraw the filament back into the ECA stump.[6][7]
-
Tighten the ligature on the ECA stump to prevent bleeding. Remove the temporary clip from the CCA to restore blood flow.[9]
4. Post-Operative Care:
-
Suture the neck incision.
-
Place the animal in a heated recovery cage until it fully recovers from anesthesia.[10]
-
Provide soft, palatable food and easy access to water. Monitor for any signs of distress.
Protocol 2: Assessment of Neurological Deficit
Neurological function should be assessed at predetermined time points (e.g., 24 hours post-MCAO) by an observer blinded to the experimental groups. A simple and effective scoring system is often used.[11][12]
Scoring Scale (Example):
-
0: No observable deficit.
-
1: Forelimb flexion (contralateral to the ischemic hemisphere).
-
2: Decreased resistance to lateral push (and forelimb flexion).
-
3: Unidirectional circling toward the contralateral side.
-
4: Spontaneous circling or severe neurological deficits.
-
5: No spontaneous movement or death.
Protocol 3: Infarct Volume Measurement by TTC Staining
This protocol allows for the visualization and quantification of the ischemic infarct area.[6][10]
1. Brain Tissue Preparation:
-
At the study endpoint (e.g., 24 hours post-reperfusion), deeply anesthetize the animal and euthanize it via cervical dislocation or perfusion.[6][10]
-
Carefully decapitate and extract the brain.[9]
-
Briefly freeze the brain at -20°C for 10-15 minutes to facilitate slicing.[6]
2. Slicing and Staining:
-
Place the brain in a rodent brain matrix and create uniform coronal slices (e.g., 2 mm thick).[6][10]
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS).[10]
-
Incubate for 15-20 minutes at 37°C in the dark.[6] Healthy, viable tissue with intact mitochondrial dehydrogenase activity will stain red, while the infarcted tissue will remain white.[6]
3. Image Analysis and Quantification:
-
After staining, fix the slices in a 10% formalin solution.[6]
-
Digitally scan or photograph both sides of each slice.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white region) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Edema Correction: To account for brain swelling which can overestimate infarct size, calculate the corrected infarct volume using an established formula.[13] A common method is:
-
Corrected Infarct Volume = [Volume of Contralateral Hemisphere] – ([Volume of Ipsilateral Hemisphere] – [Measured Infarct Volume]).[13]
-
-
The total infarct volume is the sum of the infarct areas multiplied by the slice thickness.
References
- 1. Electrophysiology of this compound: A Lamotrigine Derivative Exhibiting Neuroprotective Effects | CoLab [colab.ws]
- 2. This compound (BW 619C89) is a Neuroprotective Agent and a Sodium Channel and Calcium Channel Inhibitor [scite.ai]
- 3. Phase II clinical trial of this compound (619C89) by continuous infusion in acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Middle cerebral artery occlusion (MCAO)/reperfusion model [bio-protocol.org]
- 8. 2.3. Establishment of the middle cerebral artery occlusion (MCAO) model [bio-protocol.org]
- 9. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 10. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stroke assessment: morphometric infarct size versus neurologic deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Sipatrigine Application in Organotypic Slice Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Sipatrigine (BW619C89), a derivative of the antiepileptic drug lamotrigine, has demonstrated significant neuroprotective properties in various models of cerebral ischemia and head injury.[1][2] Organotypic slice cultures, which preserve the three-dimensional cytoarchitecture and synaptic connectivity of brain tissue ex vivo, offer a valuable platform for investigating the mechanisms of neurodegeneration and evaluating the efficacy of neuroprotective compounds like this compound.[3][4] This model allows for long-term studies and controlled experimental manipulations that are not feasible in in vivo systems.[3][5][6]
The primary mechanism of action for this compound involves the modulation of voltage-gated ion channels. Specifically, it inhibits voltage-dependent sodium (Na+) channels and high-voltage-activated calcium (Ca2+) currents.[1] This action is crucial in preventing the excessive neuronal depolarization and subsequent excitotoxicity that are hallmarks of ischemic brain injury. By blocking these channels, this compound can reduce the number of action potentials fired in response to a depolarizing stimulus and decrease the amplitude of excitatory postsynaptic potentials (EPSPs).[1][2]
The use of this compound in organotypic slice cultures is particularly relevant for studying its neuroprotective effects against excitotoxic insults, such as those induced by N-methyl-D-aspartate (NMDA) or oxygen-glucose deprivation (OGD), which mimics ischemic conditions.[7][8] This ex vivo system provides a controlled environment to quantify the extent of neuronal damage and assess the protective capacity of this compound at various concentrations.
Quantitative Data Summary
The following table summarizes the key electrophysiological effects of this compound based on intracellular current-clamp and whole-cell patch-clamp recordings in rat corticostriatal slices.[1]
| Parameter | Effect of this compound | EC50 Value | Holding Potential (V_h) | Notes |
| Action Potentials | Reduction in the number of action potentials produced by a depolarizing current pulse. | 4.5 µM | Not Applicable | Preferentially blocked action potentials in the later part of the pulse. |
| Sodium (Na+) Current | Inhibition of tetrodotoxin-sensitive Na+ current. | 7 µM | -65 mV | Inhibition is voltage-dependent. |
| 16 µM | -105 mV | |||
| Excitatory Postsynaptic Potentials (EPSPs) | Depression of EPSP amplitude following corticostriatal pathway stimulation. | 2 µM | Not Applicable | Maximal concentrations reduced EPSP amplitude by approximately 45%. |
Experimental Protocols
Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from the membrane-interface method, which is widely used for maintaining organotypic slice cultures.[5][9]
Materials:
-
Postnatal day 6-9 rat or mouse pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with 25 mM D-glucose)
-
Culture medium (e.g., 50% MEM with Earle's salts, 25% Hank's Balanced Salt Solution, 25% heat-inactivated horse serum, 25 mM D-glucose, and 2 mM L-glutamine)
-
Millicell cell culture inserts (0.4 µm)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Standard sterile surgical instruments
Procedure:
-
Anesthesia and Brain Extraction: Anesthetize the pup by hypothermia and decapitate. Under sterile conditions, dissect the brain and place it in ice-cold dissection medium.
-
Hippocampal Dissection: Isolate the hippocampi from both hemispheres.
-
Slicing: Cut the hippocampi into 350-400 µm thick transverse slices using a vibratome or tissue chopper in ice-cold dissection medium.
-
Slice Selection: Under a stereomicroscope, select intact slices with well-preserved morphology.
-
Culture Initiation: Place 4-6 slices onto each Millicell insert in a 6-well plate containing 1 ml of culture medium per well. Ensure the slices are at the interface between the humidified atmosphere and the medium.
-
Incubation: Incubate the cultures at 35-37°C in a humidified atmosphere of 5% CO2.
-
Medium Change: Change the culture medium every 2-3 days. Cultures are typically ready for experimental use after 7-10 days in vitro.
Application of this compound and Induction of Excitotoxicity
Materials:
-
This compound stock solution (e.g., in DMSO, diluted to final concentration in culture medium)
-
Excitotoxic agent (e.g., NMDA or prepare for OGD)
-
Propidium Iodide (PI) stock solution for assessing cell death
Procedure:
-
Pre-treatment with this compound:
-
Prepare fresh culture medium containing the desired concentrations of this compound (e.g., ranging from 1 µM to 20 µM, based on EC50 values).
-
Replace the existing medium with the this compound-containing medium.
-
Pre-incubate the slices with this compound for a defined period (e.g., 24 hours) before inducing the excitotoxic insult.
-
-
Induction of Excitotoxicity (Example: NMDA treatment):
-
Prepare culture medium containing both this compound and the excitotoxic agent (e.g., 10 µM NMDA).
-
Replace the pre-treatment medium with the co-treatment medium.
-
Incubate for the duration of the insult (e.g., 24 hours).
-
-
Assessment of Neuroprotection:
-
After the insult, replace the treatment medium with fresh culture medium containing this compound and a cell death marker like Propidium Iodide (PI).
-
Image the slices using fluorescence microscopy to visualize PI uptake, which indicates cell death.
-
Quantify the fluorescence intensity in specific regions of interest (e.g., CA1, CA3) using image analysis software.
-
Visualizations
References
- 1. Electrophysiology of this compound: a lamotrigine derivative exhibiting neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiology of this compound: A Lamotrigine Derivative Exhibiting Neuroprotective Effects | CoLab [colab.ws]
- 3. Organotypic brain slice cultures to model neurodegenerative proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Preparation of Rat Organotypic Hippocampal Slice Cultures Using the Membrane-Interface Method | Springer Nature Experiments [experiments.springernature.com]
- 7. The use of organotypic hippocampal slice cultures to evaluate protection by non-competitive NMDA receptor antagonists against excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of organotypic hippocampal slice cultures for long-term live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Sipatrigine's Effect on Synaptic Transmission
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sipatrigine (BW619C89) is a neuroprotective agent, structurally related to the anti-epileptic drug lamotrigine, that has demonstrated significant efficacy in animal models of cerebral ischemia and head injury.[1][2][3] Its primary mechanism of action involves the modulation of synaptic transmission through the blockade of voltage-gated ion channels.[2][4] Specifically, this compound inhibits voltage-gated sodium (NaV) and calcium (Ca2+) channels, which leads to a reduction in the release of the excitatory neurotransmitter glutamate.[4][5] These actions collectively decrease neuronal excitability and prevent the excitotoxic cascade associated with ischemic brain damage.
This document provides detailed application notes and experimental protocols for researchers to effectively measure and quantify the effects of this compound on synaptic transmission.
Mechanism of Action: Inhibition of Excitatory Synaptic Transmission
This compound exerts its effects primarily at the presynaptic terminal to reduce neurotransmitter release. The sequence of events is as follows:
-
Blockade of Voltage-Gated Sodium Channels (NaV): this compound blocks NaV channels in a use-dependent and voltage-dependent manner.[2][3] This inhibition reduces the influx of Na+ ions necessary to depolarize the presynaptic terminal.
-
Inhibition of Voltage-Gated Calcium Channels (CaV): The drug also inhibits multiple types of high-voltage-activated calcium channels (L, N, and P/Q type).[4]
-
Reduced Glutamate Release: By inhibiting Na+ and Ca2+ influx, this compound effectively reduces the depolarization-induced release of glutamate into the synaptic cleft.[2]
-
Decreased Postsynaptic Excitation: The reduction in glutamate release leads to decreased activation of postsynaptic glutamate receptors, thereby dampening overall synaptic transmission and neuronal excitability.[2][6]
Caption: this compound's signaling pathway for inhibiting synaptic transmission.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on various electrophysiological and neurochemical parameters.
Table 1: this compound's Effect on Voltage-Gated Sodium Currents and Neuronal Firing
| Parameter Measured | Effective/Inhibitory Concentration | Cell Type / Preparation | Reference |
|---|---|---|---|
| Reduction in Action Potential Firing | EC50: 4.5 µM | Striatal Spiny Neurons (Rat) | [2][3] |
| Inhibition of Tetrodotoxin-Sensitive Na+ Current | EC50: 7 µM (Vh = -65 mV) | Isolated Striatal Neurons (Rat) | [2][3] |
| Inhibition of Tetrodotoxin-Sensitive Na+ Current | EC50: 16 µM (Vh = -105 mV) | Isolated Striatal Neurons (Rat) | [2][3] |
| Inhibition of Veratridine-Induced Neurotoxicity | Partial Inhibition at 26 µM | Murine Cerebellar Granule Cells |[7] |
Table 2: this compound's Effect on Synaptic Potentials and Neurotransmitter Release
| Parameter Measured | Effective/Inhibitory Concentration | Cell Type / Preparation | Reference |
|---|---|---|---|
| Depression of Excitatory Postsynaptic Potentials (EPSPs) | EC50: 2 µM | Corticostriatal Slices (Rat) | [2][3][6] |
| Inhibition of Na+ Channel Binding (BTX-sensitive) | IC50: 5–16 µM | Native Neuronal Channels |[4] |
Experimental Protocols
Protocol 1: Measuring Na+ Channel Blockade via Whole-Cell Patch-Clamp Electrophysiology
This protocol details the methodology to measure the inhibitory effect of this compound on voltage-gated sodium currents in isolated neurons.[2][3]
Caption: Workflow for patch-clamp analysis of Na+ channel blockade.
A. Materials and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 5 KCl, 1.5 MgCl2, 2.5 CaCl2, 1.4 NaH2PO4, 26 NaHCO3, 10 D-glucose. Saturate with 95% O2 / 5% CO2.
-
Internal Pipette Solution: (in mM) 120 CsF, 20 TEA-Cl, 10 EGTA, 2 MgCl2, 10 HEPES. Adjusted to pH 7.3 with CsOH. (Using Cesium and TEA blocks potassium channels).
-
This compound Stock Solution: Prepare a 10-100 mM stock solution in DMSO. Final DMSO concentration in experiments should be <0.1%.
-
Tetrodotoxin (TTX): For confirming the recorded current is from voltage-gated sodium channels.[8]
B. Procedure:
-
Neuron Preparation: Acutely dissociate neurons from brain slices (e.g., rat striatum) using standard enzymatic and mechanical dispersion techniques.
-
Electrophysiological Recording:
-
Transfer isolated cells to a recording chamber on an inverted microscope and perfuse with aCSF.
-
Establish a whole-cell patch-clamp configuration using borosilicate glass electrodes (5–7 MΩ resistance).[9]
-
Clamp the neuron's membrane potential (holding potential, Vh) at a hyperpolarized level (e.g., -105 mV) to ensure channels are in a resting state.[3]
-
-
Data Acquisition:
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments) to elicit inward Na+ currents.
-
Record the baseline currents. The fast, transient inward current is the Na+ current.
-
Begin perfusion with aCSF containing the desired concentration of this compound.
-
Repeat the voltage-step protocol at regular intervals until the drug effect reaches a steady state.
-
To test for use-dependence, apply a high-frequency train of depolarizing pulses (e.g., 20 Hz) both before and after drug application.[1]
-
-
Data Analysis:
-
Measure the peak amplitude of the Na+ current at each voltage step before and after this compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit with a Hill equation to determine the EC50 value.[2]
-
Protocol 2: Measuring this compound's Effect on Glutamate Release
This protocol describes a method to quantify evoked glutamate release from neuronal cultures or brain slices and to assess the inhibitory effect of this compound. It is based on a fluorescent assay.[10][11]
Caption: Workflow for measuring this compound's effect on glutamate release.
A. Materials and Reagents:
-
Hanks' Balanced Salt Solution (HBSS): For washes and incubations.
-
High Potassium (K+) Stimulation Buffer: HBSS with KCl concentration raised to 40-70 mM (reduce NaCl to maintain iso-osmolarity).[11][12]
-
Glutamate Assay Kit: Commercially available kits (e.g., Amplex™ Red Glutamic Acid/Glutamate Oxidase Assay Kit or similar) are recommended for sensitivity and ease of use.[10][11] These kits typically contain glutamate oxidase, glutamate dehydrogenase, and a fluorescent probe.
-
This compound Stock Solution: 10-100 mM in DMSO.
-
BCA Protein Assay Kit: For normalizing glutamate release to total protein content.[11]
B. Procedure:
-
Cell/Slice Preparation:
-
Plate primary neurons in a multi-well plate and culture until mature.
-
Alternatively, prepare acute brain slices (350-400 µm) and allow them to recover for at least 1 hour in aCSF.[12]
-
-
Drug Incubation:
-
Wash the cells/slices gently with HBSS.
-
Pre-incubate the samples for 15-30 minutes in HBSS containing various concentrations of this compound or a vehicle control (DMSO).
-
-
Stimulation and Sample Collection:
-
Remove the incubation solution and add the High K+ Stimulation Buffer (also containing this compound or vehicle) to depolarize the neurons and evoke glutamate release.
-
Incubate for a short period (e.g., 5-10 minutes).[11]
-
Carefully collect the supernatant (conditioned media) and transfer to a new tube.
-
-
Glutamate Quantification:
-
Prepare a glutamate standard curve according to the assay kit manufacturer's instructions.[11]
-
Add the collected supernatant and standards to a 96-well plate.
-
Prepare and add the assay reaction mix to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.[11]
-
Measure the fluorescence using a multi-well plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Subtract background fluorescence and calculate the glutamate concentration in each sample by interpolating from the standard curve.
-
Normalize the glutamate concentration to the total protein content of the cells in each well (determined by BCA assay) to account for differences in cell density.
-
Compare glutamate release in this compound-treated samples to the vehicle control to determine the extent of inhibition.
-
Interpretation of Results
The combination of these protocols provides a comprehensive assessment of this compound's impact on synaptic transmission. A dose-dependent reduction in Na+ current amplitude (Protocol 1) demonstrates direct engagement with a primary molecular target. This finding, coupled with a corresponding decrease in depolarization-evoked glutamate release (Protocol 2), confirms the drug's mechanism of inhibiting presynaptic activity. Together, these results provide robust evidence for this compound's role as an inhibitor of excitatory synaptic transmission.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophysiology of this compound: A Lamotrigine Derivative Exhibiting Neuroprotective Effects | CoLab [colab.ws]
- 3. Electrophysiology of this compound: a lamotrigine derivative exhibiting neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Sodium channel blocking activity of AM-36 and this compound (BW619C89): in vitro and in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Properties and Functional Dynamics of Sodium Channels during Repetitive Spiking in a Slow Pacemaker Neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. protocols.io [protocols.io]
- 12. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sipatrigine solubility issues in phosphate-buffered saline (PBS)
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with sipatrigine in phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound, also known as BW619C89, is a neuroprotective agent that acts as a blocker of voltage-dependent sodium and calcium channels.[1][2][3][4][5][6] It is a derivative of lamotrigine and inhibits the release of glutamate.[3][5][6] Chemically, it is 2-(4-Methyl-1-piperazinyl)-5-(2,3,5-trichlorophenyl)-4-pyrimidinamine with a molecular weight of 372.68 g/mol .[1][7][8] this compound is readily soluble in organic solvents like DMSO and ethanol but exhibits poor solubility in aqueous solutions like phosphate-buffered saline (PBS).[1][3]
Q2: Why is this compound poorly soluble in PBS?
This compound's poor solubility in PBS (a water-based salt solution) is attributed to its chemical structure, which is largely lipophilic (fat-soluble).[9] The presence of multiple chlorine atoms and aromatic rings contributes to its hydrophobicity, making it difficult to dissolve in polar solvents like water or PBS without the use of co-solvents or other solubilization techniques.
Q3: What are the known solubility limits of this compound in common laboratory solvents?
Quantitative data from various suppliers indicates the following maximum concentrations for this compound in commonly used laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 37.27 |
| Ethanol | 25 | 9.32 |
Data compiled from multiple sources.[1][3][4]
Q4: What is the mechanism of action of this compound?
This compound is a blocker of voltage-gated sodium channels (NaV) and is also thought to block voltage-activated calcium channels (CaV), including L, N, and P/Q types.[2][3][5] By blocking these channels, it inhibits the release of the excitatory neurotransmitter glutamate, which contributes to its neuroprotective effects in models of cerebral ischemia.[1][3][6]
Troubleshooting Guide: Dissolving this compound in PBS
This guide provides a step-by-step approach to address common issues when preparing this compound solutions in PBS for in vitro experiments.
Issue: Precipitate forms immediately upon adding this compound to PBS.
Root Cause: The concentration of this compound exceeds its solubility limit in aqueous buffer.
Solutions:
-
Prepare a Concentrated Stock in an Organic Solvent: First, dissolve this compound in a water-miscible organic solvent like DMSO or ethanol to create a high-concentration stock solution.[1][3]
-
Serial Dilution into PBS: Serially dilute the organic stock solution into your final PBS buffer to achieve the desired working concentration. It is critical to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).
-
Use of Solubilizing Agents: For some applications, the inclusion of surfactants or other solubilizing agents in the PBS may be necessary to maintain this compound in solution.[9][10][11]
Issue: this compound precipitates out of solution over time or upon temperature change.
Root Cause: The solution is supersaturated, and the compound is crashing out of solution.
Solutions:
-
Lower the Final Concentration: The desired working concentration may still be too high for the final buffer conditions. Try lowering the final concentration of this compound.
-
Maintain Consistent Temperature: Prepare and use the solution at a consistent temperature. Some compounds are less soluble at lower temperatures.
-
Fresh Preparations: Prepare this compound solutions fresh for each experiment to avoid issues with long-term stability in aqueous buffers.
Issue: The final concentration of the organic solvent (e.g., DMSO) is too high for the experimental system.
Root Cause: A high concentration of this compound is required, necessitating a higher volume of the organic stock solution.
Solutions:
-
Increase the Concentration of the Organic Stock: If possible, create a more concentrated initial stock solution in the organic solvent to reduce the final volume added to the PBS.
-
Explore Co-solvent Systems: Investigate the use of co-solvents, which are mixtures of solvents that can increase the solubility of a drug.[9][11] For in vivo studies, formulations with PEG300, Tween-80, and saline have been reported.[8]
-
Consider Alternative Solubilization Techniques: For more advanced applications, techniques like complexation with cyclodextrins or the use of nano-formulations can be explored to increase aqueous solubility.[9][10][12]
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution in PBS via an Organic Stock
This protocol describes the standard method for preparing a dilute working solution of this compound in PBS for typical in vitro cell-based assays.
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of solid this compound powder.
-
Dissolve the powder in 100% DMSO to create a stock solution (e.g., 10 mM). Ensure the powder is completely dissolved. This can be aided by gentle vortexing or sonication.
-
-
Intermediate Dilution (Optional but Recommended):
-
Perform an intermediate dilution of the high-concentration stock in DMSO or the final experimental buffer (e.g., dilute the 10 mM stock to 1 mM). This can help prevent precipitation during the final dilution step.
-
-
Final Dilution in PBS:
-
Add a small volume of the stock solution (or intermediate dilution) to the final volume of pre-warmed PBS to achieve the desired working concentration.
-
Crucially, add the stock solution to the PBS while vortexing or stirring the PBS to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
The final concentration of DMSO should be kept to a minimum, ideally below 0.5%, and a vehicle control with the same final DMSO concentration should be included in the experiment.
-
Visualizations
This compound Mechanism of Action
Caption: this compound blocks Na+ and Ca2+ channels, inhibiting glutamate release.
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing this compound solutions in PBS.
References
- 1. This compound | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | C15H16Cl3N5 | CID 60803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. Methods of solubility enhancements | PPTX [slideshare.net]
- 12. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing Sipatrigine for In Vitro Neuroprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sipatrigine in in vitro neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound to achieve neuroprotection in vitro?
The optimal concentration of this compound is highly dependent on the specific in vitro model and the type of neuronal insult. However, based on published studies, a general range can be established. Electrophysiological studies have shown IC50 values for inhibiting neuronal sodium and calcium channels to be in the range of 5-16 µM.[1][2] For depressing excitatory postsynaptic potentials (EPSPs), an EC50 of 2 µM has been reported, while an EC50 of 4.5 µM was noted for reducing the number of action potentials.[3] In a rat optic nerve model of white matter ischemia, complete neuroprotection was observed at a concentration of 100 µM.[1][2][3] It is crucial to perform a dose-response curve for your specific experimental setup to determine the optimal concentration.
Q2: At what concentration does this compound become cytotoxic to neuronal cells?
While the provided search results focus on the neuroprotective effects of this compound, they do not specify a direct cytotoxic concentration in neuronal cells. It is imperative to determine the cytotoxicity of this compound in your specific cell model (e.g., primary neurons, SH-SY5Y cells) by performing a cell viability assay (e.g., MTT, LDH) with a range of this compound concentrations in the absence of the neurotoxic insult. This will establish a therapeutic window for your experiments.
Q3: What is the primary mechanism of action for this compound's neuroprotective effects?
This compound's neuroprotective action is primarily attributed to its role as a use-dependent blocker of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1][2][3] By inhibiting these channels, this compound attenuates the release of the excitatory neurotransmitter glutamate, a key mediator of excitotoxicity in ischemic and other neurodegenerative conditions.[1][2] The inhibition of Na+ channels can reduce repetitive neuronal firing, while blocking Ca2+ channels (including L, N, and P/Q types) directly reduces the influx of calcium that triggers downstream apoptotic and necrotic cell death pathways.[1]
Q4: How should I prepare and store this compound for in vitro experiments?
For in vitro experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is critical to check the manufacturer's instructions for specific solubility information. Stock solutions should be stored at -20°C or -80°C to maintain stability. When preparing working concentrations, the final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q5: For how long should I pre-incubate the cells with this compound before inducing the neuronal insult?
The optimal pre-incubation time can vary. Many in vitro neuroprotection protocols involve a pre-incubation period to allow the compound to permeate the cells and reach its target. A common starting point is a pre-incubation of 1 to 4 hours before the insult.[4] However, it is advisable to optimize this parameter for your specific experimental conditions. Some studies may introduce the compound concurrently with the insult.
Troubleshooting Guide
Issue 1: No neuroprotective effect observed with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 100 µM).[1][2][3] |
| Inadequate Pre-incubation Time | Optimize the pre-incubation time. Test different durations (e.g., 30 mins, 1 hr, 2 hrs, 4 hrs) before inducing the insult. |
| This compound Instability/Degradation | Prepare fresh this compound stock solutions. Verify the stability of this compound in your specific cell culture medium over the course of the experiment.[5] |
| Severity of the Insult | The induced neuronal injury might be too severe for this compound to confer protection. Try reducing the severity of the insult (e.g., shorter duration of oxygen-glucose deprivation, lower concentration of the neurotoxin). |
| Cell Model Insensitivity | The chosen cell line or primary culture may not be a suitable model for the neuroprotective mechanism of this compound. Consider using a different in vitro model of neurodegeneration.[6][7][8] |
Issue 2: High variability in results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform cell seeding density across all wells and plates. |
| Inconsistent Timing of Treatments | Standardize the timing of all experimental steps, including media changes, drug addition, and insult induction. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| This compound Precipitation | Visually inspect the media for any signs of drug precipitation after addition. If precipitation occurs, you may need to adjust the solvent or the final concentration. The solubility of components can be a limiting factor in cell culture media.[9] |
Issue 3: Observed cytotoxicity in the this compound-treated control group (no insult).
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of this compound for your specific cell type. |
| Solvent (e.g., DMSO) Toxicity | Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.1%). Run a vehicle control with the solvent alone to confirm. |
| Contamination | Check for signs of bacterial or fungal contamination in your cell cultures. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in In Vitro Models
| Effect | Concentration (EC50 / IC50) | In Vitro Model | Reference |
| Inhibition of Neuronal Sodium Channels | 7 µM (at Vh = -65 mV) | Isolated Striatal Neurons | |
| Inhibition of Neuronal Sodium Channels | 16 µM (at Vh = -105 mV) | Isolated Striatal Neurons | |
| Inhibition of Neuronal Calcium Channels | 5-16 µM | Electrophysiological Studies | [1][2] |
| Depression of EPSP Amplitude | 2 µM | Corticostriatal Slices | [3] |
| Reduction in Action Potential Firing | 4.5 µM | Striatal Spiny Neurons | [3] |
| Complete Neuroprotection | 100 µM | Rat Optic Nerve (White Matter Ischemia) | [1][2][3] |
Experimental Protocols
Protocol 1: In Vitro Oxygen-Glucose Deprivation (OGD) Model
This protocol describes a common method to simulate ischemic conditions in vitro.
-
Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) at an appropriate density in a multi-well plate and allow them to adhere and differentiate as required.
-
This compound Pre-treatment:
-
Prepare different concentrations of this compound in glucose-free DMEM or a similar balanced salt solution.
-
Remove the normal culture medium from the cells.
-
Wash the cells once with glucose-free medium.
-
Add the this compound-containing glucose-free medium to the designated wells. Include a vehicle control (glucose-free medium with solvent) and a negative control (glucose-free medium without this compound).
-
Incubate for the desired pre-treatment time (e.g., 1 hour) in a standard incubator (37°C, 5% CO2).
-
-
Induction of OGD:
-
Transfer the plate to a hypoxic chamber or a modular incubator chamber.
-
Flush the chamber with a gas mixture of 95% N2 and 5% CO2 to displace oxygen.
-
Incubate the plate in this hypoxic, glucose-deprived condition for a predetermined duration (e.g., 30 minutes to 4 hours, requires optimization).
-
-
Reperfusion:
-
Remove the plate from the hypoxic chamber.
-
Quickly replace the OGD medium with the original, complete culture medium (containing glucose and serum/supplements).
-
Return the plate to the standard incubator (37°C, 5% CO2).
-
-
Assessment of Neuroprotection:
-
After a reperfusion period (e.g., 24 hours), assess cell viability and neuroprotection using assays like MTT, LDH, or cell imaging with viability dyes (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Protocol 2: MTT Cell Viability Assay
This assay measures the metabolic activity of viable cells.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize and store at -20°C, protected from light.
-
Cell Treatment: After the experimental treatments (e.g., post-OGD and reperfusion), remove a small aliquot of the culture medium if you also plan to perform an LDH assay.
-
MTT Addition:
-
Add MTT stock solution to each well to a final concentration of 0.5 mg/mL.
-
Return the plate to the incubator and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 5-15 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Visualizations
References
- 1. scite.ai [scite.ai]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiology of this compound: A Lamotrigine Derivative Exhibiting Neuroprotective Effects | CoLab [colab.ws]
- 4. In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in current in vitro models on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emulatebio.com [emulatebio.com]
- 8. oxfordglobal.com [oxfordglobal.com]
- 9. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
Troubleshooting Sipatrigine instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sipatrigine. The information provided is intended to address common challenges related to the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am observing a precipitate in my this compound aqueous buffer solution. What is the likely cause?
A1: this compound has low aqueous solubility. Precipitation is likely if the concentration of this compound exceeds its solubility limit in the chosen aqueous buffer. Consider preparing a stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer.[1][2] Be mindful of the final concentration of the organic solvent in your experimental system.
Q2: My this compound solution appears to be losing potency over time. What could be causing this instability?
A2: this compound, containing a pyrimidine ring and a piperazine moiety, may be susceptible to degradation in aqueous solutions. Based on studies of structurally similar compounds like lamotrigine, this compound is likely prone to hydrolysis, particularly under basic (alkaline) conditions.[3][4][5] Degradation may also occur under acidic, neutral, and oxidative conditions.[3][4]
Q3: Are there any visible signs of this compound degradation in solution?
A3: While a loss of potency is the primary indicator of degradation, you might also observe a change in the color or clarity of the solution over time. However, the absence of visible changes does not guarantee stability. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to accurately assess the extent of degradation.
Q4: How can I improve the solubility and stability of this compound in my aqueous experimental setup?
A4: Several formulation strategies can be employed:
-
Co-solvents: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol before diluting it into your aqueous buffer.[1][2]
-
pH Adjustment: Since this compound is a basic compound, adjusting the pH of the aqueous solution to a more acidic range may improve its solubility and stability. However, the optimal pH for both solubility and stability should be experimentally determined.
-
Cyclodextrins: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can enhance the aqueous solubility and protect the drug from degradation by forming inclusion complexes.[1][6][7]
Q5: What are the recommended storage conditions for this compound solutions?
A5: While solid this compound is typically stored at room temperature, aqueous solutions should be prepared fresh whenever possible.[1][2] If short-term storage is necessary, it is advisable to store the solution at 2-8°C and protect it from light to minimize potential degradation. The stability of the solution under these conditions should be validated for your specific experimental needs.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration exceeds aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. | This compound dissolves completely in the stock solution. |
| Serially dilute the DMSO stock solution into the aqueous buffer to the desired final concentration, ensuring the final DMSO concentration is compatible with the experiment. | A clear final aqueous solution with no precipitate. | |
| The pH of the buffer is not optimal for solubility. | Prepare the aqueous buffer at a slightly acidic pH (e.g., pH 4-6) and test this compound solubility. | Improved solubility and a clear solution at the desired concentration. |
| Slow dissolution kinetics. | After adding this compound (or its DMSO stock) to the buffer, gently agitate or sonicate the solution for a short period. | Complete dissolution of this compound. |
Issue 2: Suspected Degradation of this compound in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis (especially at neutral to basic pH). | Adjust the pH of the aqueous solution to a slightly acidic range (e.g., pH 4-6). | Reduced rate of degradation and prolonged solution stability. |
| Prepare solutions fresh before each experiment. | Minimized degradation due to limited time in an aqueous environment. | |
| Oxidation. | Degas the aqueous buffer before preparing the solution. | Reduced oxidative degradation. |
| Store the solution under an inert gas (e.g., nitrogen or argon). | Enhanced protection from oxidation. | |
| Add an antioxidant to the formulation, if compatible with the experimental system. | Inhibition of oxidative degradation pathways. | |
| Photodegradation. | Protect the solution from light by using amber vials or covering the container with aluminum foil. | Prevention of light-induced degradation. |
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [1][2] |
| Ethanol | 25 mM | [1][2] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (5.58 mM) | [8] |
| 10% DMSO / 90% corn oil | ≥ 2.08 mg/mL (5.58 mM) | [8] |
Table 2: Inferred Stability Profile of this compound in Aqueous Solutions
| Condition | Susceptibility to Degradation | Rationale/Comments |
| Acidic (pH < 4) | Possible | Lamotrigine, a structural analog, shows degradation under acidic conditions.[3][4] |
| Neutral (pH ~7) | Possible | Lamotrigine is susceptible to degradation in neutral aqueous solutions.[3][4] |
| Basic (pH > 8) | High | Alkaline hydrolysis is a primary degradation pathway for lamotrigine.[3][4][5] |
| Oxidative | Possible | The piperazine ring can be susceptible to oxidation.[9][10] |
| Thermal | To be determined | Lamotrigine is reported to be stable under heat stress.[3][4] |
| Photolytic | To be determined | Lamotrigine is reported to be stable under daylight stress.[3][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution
-
Prepare a Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add 100% DMSO to dissolve the powder and create a concentrated stock solution (e.g., 100 mM).
-
Vortex briefly until the solid is completely dissolved.
-
-
Prepare the Working Solution:
-
Determine the final desired concentration of this compound and the acceptable final concentration of DMSO in your experiment (typically ≤ 0.1%).
-
Perform serial dilutions of the DMSO stock solution into your pre-warmed (if applicable) and pH-adjusted aqueous experimental buffer.
-
Vortex gently after each dilution to ensure homogeneity.
-
Use the freshly prepared working solution for your experiments.
-
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol provides a general framework for a forced degradation study. The specific conditions should be optimized for your analytical methods.
-
Preparation of Test Solutions:
-
Prepare a this compound solution in your experimental buffer at a known concentration.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) to the this compound solution and incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 70°C), protected from light.
-
Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp) for a defined period.
-
Control: Keep a this compound solution at the recommended storage conditions (2-8°C, protected from light).
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples, including the control, using a stability-indicating analytical method, such as reverse-phase HPLC with UV detection.
-
Compare the peak area of the intact this compound in the stressed samples to the control to quantify degradation. Also, observe the appearance of any new peaks, which may represent degradation products.
-
Visualizations
Caption: Workflow for this compound solution preparation and troubleshooting.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jhrlmc.com [jhrlmc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Overcoming Poor Cell Viability with Sipatrigine Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability during experiments with Sipatrigine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a neuroprotective agent that functions as a blocker of voltage-dependent sodium channels (NaV) and calcium channels (CaV).[1][2] By blocking these channels, this compound inhibits the release of the excitatory neurotransmitter glutamate, which is a key mediator of excitotoxicity—a major contributor to neuronal damage in conditions like cerebral ischemia.[1][2]
Q2: Is this compound expected to be cytotoxic at therapeutic concentrations?
At concentrations typically used for its neuroprotective effects (in the low micromolar range), this compound is not expected to be cytotoxic. Its primary role is to protect neurons from excitotoxic damage.[1][2] However, like many pharmacological agents, this compound may exhibit cytotoxicity at higher concentrations due to off-target effects. Therefore, it is crucial to determine the optimal therapeutic window for your specific cell model.
Q3: What are the reported neuroprotective and inhibitory concentrations of this compound?
This compound has been shown to be neuroprotective in various in vitro and in vivo models of cerebral ischemia. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) for its biological targets vary depending on the experimental conditions.
Q4: What are the visual and biochemical signs of this compound-induced cytotoxicity?
Signs of cytotoxicity can be observed through various methods:
-
Morphological Changes: Under a microscope, cells may appear rounded, detached from the culture surface, or show membrane blebbing.
-
Decreased Metabolic Activity: Assays like the MTT or resazurin assay will show a dose-dependent decrease in signal, indicating reduced metabolic function.[3]
-
Increased Cell Death Markers: An increase in the activity of enzymes like lactate dehydrogenase (LDH) in the cell culture medium is a marker of cell membrane damage and necrosis.[4][5] The activation of caspases, such as caspase-3, is a hallmark of apoptosis.[6][7]
Troubleshooting Guide: Poor Cell Viability
Experiencing poor cell viability in your experiments with this compound can be frustrating. This guide provides a step-by-step approach to troubleshoot and resolve common issues.
Initial Observation: Cell Viability is Lower Than Expected After this compound Treatment.
Use the following workflow to diagnose the potential cause and find a solution.
Detailed Troubleshooting Steps
1. Verify this compound Concentration and Purity
-
Question: Is your this compound stock solution correctly prepared and stored? Are you confident in the final concentration in your culture medium?
-
Action:
-
Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) at a high concentration to minimize the final solvent concentration in your culture.
-
Verify the calculations for your serial dilutions.
-
Store the stock solution as recommended by the supplier, protected from light and at the correct temperature, to prevent degradation.
-
2. Determine the Cytotoxic Threshold in Your Specific Cell System
-
Question: Have you established the concentration at which this compound becomes cytotoxic to your specific cells (e.g., SH-SY5Y, primary neurons)?
-
Action:
-
Perform a dose-response experiment using a wide range of this compound concentrations (e.g., from 0.1 µM to 100 µM).
-
Use a cell viability assay, such as the MTT assay (see Protocol 1), to determine the IC50 value for cytotoxicity. This will define the upper limit of the therapeutic window for your experiments.
-
3. Investigate Potential Mitochondrial Dysfunction
-
Question: Could the observed decrease in viability be due to off-target effects on mitochondrial function? Some ion channel blockers have been reported to affect mitochondrial respiration.[8][9]
-
Action:
4. Assess for Apoptosis
-
Question: Is this compound inducing programmed cell death (apoptosis) at the concentrations used?
-
Action:
-
Measure the activity of key apoptotic enzymes, such as caspase-3 (see Protocol 2). An increase in caspase-3 activity is a hallmark of apoptosis.[6][7]
-
You can also perform Western blotting to look at the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio is indicative of apoptosis.
-
Quantitative Data
Table 1: Reported IC50/EC50 Values for this compound's Biological Activity
| Target/Effect | Cell Type/System | IC50/EC50 (µM) | Reference |
| Voltage-gated Sodium Channels | Isolated Striatal Neurons | 7 - 16 | [1] |
| L, N, and P/Q-type Calcium Channels | Native Neuronal Channels | 5 - 16 | [this compound (BW 619C89) is a Neuroprotective Agent and a Sodium Channel and Calcium Channel Inhibitor] |
| Excitatory Postsynaptic Potentials | Corticostriatal Pathway | 2 | [1] |
| Reduction of Action Potentials | Striatal Spiny Neurons | 4.5 | [1] |
Table 2: User-Defined Dose-Response Data for this compound Cytotoxicity
It is highly recommended that researchers determine the cytotoxic profile of this compound in their specific experimental system. The following table can be used as a template to record your findings from an MTT assay.
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | Enter your data | 100% |
| 1 | Enter your data | Calculate |
| 5 | Enter your data | Calculate |
| 10 | Enter your data | Calculate |
| 25 | Enter your data | Calculate |
| 50 | Enter your data | Calculate |
| 100 | Enter your data | Calculate |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol allows for the colorimetric determination of cell viability.
-
Cell Seeding: Seed your neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing this compound-Induced Apoptosis via Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[2][8][9]
-
Cell Treatment: Treat cells with this compound at various concentrations, including a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Lysis: After the treatment period, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AMC for fluorometric assays) to the cell lysates.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Signal Detection: Measure the colorimetric signal at 405 nm or the fluorescent signal at the appropriate excitation/emission wavelengths.
-
Data Analysis: Quantify the fold-increase in caspase-3 activity relative to the vehicle control.
Protocol 3: Measuring Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye TMRE (Tetramethylrhodamine, Ethyl Ester) to assess mitochondrial health.
-
Cell Treatment: Treat cells with this compound, a vehicle control, and a positive control for mitochondrial depolarization (e.g., FCCP).
-
Dye Loading: During the last 30 minutes of treatment, add TMRE to the culture medium at a final concentration of 25-100 nM.
-
Washing: Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader (Excitation/Emission ~549/575 nm).
-
Data Analysis: A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.
Protocol 4: Assessing Neuroprotection Against Glutamate-Induced Excitotoxicity
This protocol evaluates the neuroprotective efficacy of this compound.[4][12]
-
Cell Seeding: Plate primary neurons or SH-SY5Y cells and allow them to mature for an appropriate time.
-
This compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Glutamate Challenge: Induce excitotoxicity by adding a high concentration of glutamate (e.g., 25-100 µM for primary neurons, potentially higher for SH-SY5Y cells) for a short duration (e.g., 15-30 minutes).[4][12]
-
Wash and Recovery: Remove the glutamate-containing medium, wash the cells, and replace it with fresh medium (with or without this compound, depending on the experimental design).
-
Viability Assessment: After 24 hours of recovery, assess cell viability using the MTT assay (Protocol 1) or by counting viable cells.
-
Data Analysis: Compare the viability of cells treated with glutamate alone to those pre-treated with this compound to determine the neuroprotective effect.
Visualizations
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
At supra-therapeutic concentrations, this compound may induce cytotoxicity through off-target effects, potentially involving mitochondrial dysfunction and the intrinsic apoptotic pathway.
Optimizing this compound Concentration
Finding the right concentration of this compound is key to observing its neuroprotective effects without inducing cytotoxicity.
References
- 1. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis-inducing factor is involved in the regulation of caspase-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Item - Apoptotic signaling pathway protein expression was evaluated using western blotting. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Troubleshooting | Cell Signaling Technology [cellsignal.com]
- 10. Silica nanoparticles induce caspase-dependent apoptosis through reactive oxygen species-activated endoplasmic reticulum stress pathway in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Sipatrigine in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sipatrigine in experiments, with a specific focus on minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a neuroprotective agent that acts as a broad-spectrum cation channel blocker. Its primary mechanism involves the inhibition of voltage-gated sodium channels (NaV) and various subtypes of voltage-gated calcium channels (CaV) with similar potency.[1][2][3][4][5] This inhibition leads to a reduction in glutamate release, which is a key factor in its neuroprotective effects, particularly in models of cerebral ischemia.[2][5][6]
Q2: What are the known off-target effects of this compound?
At higher concentrations, this compound can exhibit off-target effects, which are speculated to be mediated by interactions with muscarinic acetylcholine receptors, serotonin (5-HT3) receptors, or sigma (σ) receptors.[3][5] These off-target interactions may contribute to side effects such as hallucinations and vomiting observed in some studies.[3][5] Additionally, this compound has been shown to modulate cardiac ion channels, including K+ channels, which can affect the cardiac action potential.[7][8]
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable experimental data. Key strategies include:
-
Dose-Response Analysis: Conduct thorough dose-response studies to determine the lowest effective concentration of this compound that elicits the desired on-target effect with minimal off-target engagement.
-
Use of Selective Antagonists: In experiments where off-target effects on muscarinic, 5-HT3, or sigma receptors are a concern, co-administration with selective antagonists for these receptors can help to isolate the effects of this compound on its primary targets.
-
Control Experiments: Always include appropriate control groups in your experimental design. This should include vehicle-only controls and, where possible, a positive control with a more selective NaV/CaV channel blocker.
-
Appropriate Assay Selection: Choose assay systems that are most relevant to the on-target activity of this compound. For example, electrophysiological or ion flux assays are well-suited for studying its effects on ion channels.
-
Optimize Experimental Conditions: Factors such as buffer composition, temperature, and incubation time can influence drug activity and non-specific binding. Optimization of these parameters can help to reduce off-target effects.
Troubleshooting Guides
Issue 1: High background or non-specific effects in in-vitro assays.
Possible Cause:
-
Non-specific binding of this compound: this compound is a hydrophobic molecule, which can lead to its non-specific binding to plasticware or other components of the assay system.
-
Sub-optimal assay conditions: Incorrect buffer composition or prolonged incubation times can contribute to increased background signal.
Troubleshooting Steps:
-
Reduce Non-Specific Binding:
-
Include a low concentration of a non-ionic detergent, such as Tween-20 (typically 0.01-0.05%), in your assay buffers to disrupt hydrophobic interactions.[8]
-
Consider using low-adhesion plasticware for your experiments.
-
Incorporate a blocking agent like Bovine Serum Albumin (BSA) in your buffer to saturate non-specific binding sites.[8]
-
-
Optimize Assay Protocol:
-
Decrease the incubation time of this compound to the minimum required to observe the on-target effect.
-
Ensure the pH and ionic strength of your buffers are optimized for your specific assay.
-
-
Run Appropriate Controls:
-
Include a "no-cell" or "no-membrane" control to quantify the extent of non-specific binding to the assay apparatus.
-
If using a fluorescent or luminescent readout, check for any intrinsic fluorescence or quenching properties of this compound at the wavelengths used.
-
Issue 2: Inconsistent or unexpected results in cell-based assays.
Possible Cause:
-
Off-target receptor activation/inhibition: this compound may be interacting with endogenous muscarinic, 5-HT3, or sigma receptors in your cell line, leading to confounding effects.
-
Cell health and viability: High concentrations of this compound or prolonged exposure may impact cell health, indirectly affecting experimental outcomes.
Troubleshooting Steps:
-
Characterize Receptor Expression: Determine the expression profile of muscarinic, 5-HT3, and sigma receptor subtypes in your chosen cell line.
-
Use Selective Antagonists:
-
Co-incubate cells with this compound and a selective antagonist for the suspected off-target receptor to see if the unexpected effect is blocked.
-
For example, use atropine for muscarinic receptors, ondansetron for 5-HT3 receptors, or haloperidol for sigma receptors.
-
-
Assess Cell Viability:
-
Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) at the concentrations of this compound used in your experiments.
-
Ensure that the observed effects are not due to cytotoxicity.
-
-
Dose-Response Analysis:
-
Carefully titrate the concentration of this compound to find a window where on-target effects are observed without significant off-target engagement or cytotoxicity.
-
Quantitative Data Summary
The following tables summarize the known binding affinities and inhibitory concentrations of this compound for its on-target and potential off-target molecules.
Table 1: On-Target Activity of this compound (Voltage-Gated Ion Channels)
| Target | Cell/Tissue Type | Assay Type | IC50 / EC50 (µM) | Reference(s) |
| Neuronal Voltage-Gated Na+ Channels | Native and Recombinant | Electrophysiology | 5 - 16 | [1][3] |
| Tetrodotoxin-sensitive Na+ current | Isolated striatal neurons | Whole-cell patch clamp | 7 (at -65 mV holding potential) | [4] |
| Tetrodotoxin-sensitive Na+ current | Isolated striatal neurons | Whole-cell patch clamp | 16 (at -105 mV holding potential) | [4] |
| Repetitive firing discharge | Striatal spiny neurons | Intracellular current-clamp | 4.5 | [4] |
| Corticostriatal EPSPs | Rat corticostriatal slices | Intracellular current-clamp | 2 | [4] |
| Cardiac Na+ Channels (INa) | - | Electrophysiology | ~25 | [1] |
| L-type Ca2+ Channels | Native and Recombinant | Electrophysiology | 7 - 16 | [1][3] |
| N-type Ca2+ Channels | Native and Recombinant | Electrophysiology | 7 - 16 | [1][3] |
| P/Q-type Ca2+ Channels | Native and Recombinant | Electrophysiology | 7 - 16 | [1][3] |
| T-type Ca2+ Channels | Recombinant | Electrophysiology | 7 - 16 | [1][3] |
| Cardiac L-type Ca2+ Channels (ICa,L) | - | Electrophysiology | ~6 | [1] |
| Cardiac K+ Channels (IKr) | - | Electrophysiology | 0.85 | [1] |
| TREK-1 K+ Channel | - | - | Potent antagonist | [6] |
Table 2: Potential Off-Target Activity of this compound
| Target Family | Subtype(s) | Binding Affinity (Ki / IC50) | Notes | Reference(s) |
| Muscarinic Receptors | M1, M2, M3, M4, M5 | Data not available | Speculated to be involved in side effects at high doses. | [3][5] |
| 5-HT3 Receptors | - | Data not available | Speculated to be involved in side effects at high doses. | [3][5] |
| Sigma Receptors | σ1, σ2 | Data not available | Speculated to be involved in side effects at high doses. | [3][5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound's Effect on Voltage-Gated Sodium Currents
This protocol is adapted for cultured neurons or isolated primary neurons.
1. Preparation:
-
Plate neurons on coverslips suitable for microscopy and electrophysiology.
-
Prepare external and internal solutions.
-
External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution (K-Gluconate based): (in mM) 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, pH adjusted to 7.2-7.3 with KOH.
-
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.[2][9]
2. Recording Procedure:
-
Place the coverslip with neurons in the recording chamber and perfuse with ACSF at a rate of 1.5 mL/min.[2][9]
-
Approach a target neuron with the micropipette under visual guidance.
-
Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[2]
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the cell at a potential of -70 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit voltage-gated sodium currents.
-
Establish a stable baseline recording of the sodium currents.
-
Perfuse this compound at the desired concentration and repeat the voltage-step protocol to record its effect on the sodium currents.
-
To assess use-dependency, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz vs. 10 Hz) in the absence and presence of this compound.
3. Data Analysis:
-
Measure the peak amplitude of the sodium currents before and after this compound application.
-
Construct a dose-response curve to determine the IC50 of this compound.
-
Analyze the effect of this compound on the current-voltage (I-V) relationship and the voltage-dependence of activation and inactivation.
Protocol 2: Calcium Imaging to Measure this compound's Effect on Depolarization-Induced Calcium Influx
This protocol uses a fluorescent calcium indicator in cultured neurons.
1. Cell Preparation and Dye Loading:
-
Plate neurons on glass-bottom dishes or coverslips.
-
Prepare a loading solution of a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Tyrode's solution). A common final concentration is 1-5 µM.
-
Incubate the cells with the dye loading solution for 30-60 minutes at 37°C in the dark.[10]
-
Wash the cells with fresh buffer to remove excess dye and allow for de-esterification of the AM ester.
2. Imaging Procedure:
-
Mount the dish/coverslip on an inverted fluorescence microscope equipped with a camera and appropriate filter sets for the chosen dye.
-
Acquire a baseline fluorescence recording.
-
Stimulate the cells to induce depolarization and calcium influx. This can be achieved by:
-
High Potassium: Perfuse with a high potassium solution (e.g., replacing NaCl with an equimolar concentration of KCl).
-
Electrical Field Stimulation: Use electrodes to deliver a brief electrical pulse.
-
-
Record the change in fluorescence intensity upon stimulation.
-
After a washout period and return to baseline, pre-incubate the cells with this compound for a defined period.
-
Repeat the stimulation protocol in the presence of this compound and record the fluorescence response.
3. Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF/F0) in response to stimulation in the absence and presence of this compound.
-
Compare the peak amplitude and the area under the curve of the calcium transients.
-
Generate a dose-response curve to determine the IC50 of this compound for inhibiting depolarization-induced calcium influx.
Visualizations
Caption: Workflow for minimizing and evaluating this compound's off-target effects.
Caption: On-target and potential off-target signaling pathways of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 4. Electrophysiology of this compound: a lamotrigine derivative exhibiting neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound could have therapeutic potential for major depression and bipolar depression through antagonism of the two-pore-domain K+ channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neuroprotective agent this compound blocks multiple cardiac ion channels and causes triangulation of the ventricular action potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. youtube.com [youtube.com]
Best practices for long-term storage of Sipatrigine solutions
Technical Support Center: Sipatrigine Solutions
This technical support center provides guidance on the best practices for the long-term storage of this compound solutions, troubleshooting common stability issues, and frequently asked questions for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound solutions is not extensively available in public literature. The following recommendations are based on general best practices for pharmaceutical compounds, information on this compound solid-state storage, and stability data from its structural analog, Lamotrigine. It is crucial to perform compound-specific validation for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM). For long-term storage, DMSO is a commonly used solvent for creating stock solutions.
Q2: What are the recommended storage temperatures for this compound solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions in aliquots at -20°C or -80°C.[1] General guidance suggests that solutions stored at -20°C are typically viable for up to one month, while storage at -80°C may extend stability for up to six months. Avoid repeated freeze-thaw cycles.
Q3: How should solid this compound be stored?
A3: There is some variation in recommendations for solid this compound. Some suppliers recommend storage at -20°C, suggesting stability for at least four years, while others indicate storage at room temperature is acceptable. For long-term preservation of the solid compound, -20°C is the more conservative and recommended approach.
Q4: Is this compound sensitive to light?
Q5: What are the potential signs of this compound solution degradation?
A5: Visual indicators of degradation can include a change in color, the appearance of precipitates, or cloudiness in the solution. However, chemical degradation can occur without any visible changes. Therefore, it is essential to use analytical methods like HPLC to assess the purity and concentration of the solution over time, especially for long-term experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound solutions.
Issue 1: Precipitation is observed in my this compound solution after thawing.
-
Possible Cause 1: Exceeded Solubility Limit. The concentration of your solution may be too high for the solvent, especially at lower temperatures.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution.
-
-
Possible Cause 2: Solvent Evaporation. Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of this compound beyond its solubility limit.
-
Solution: Ensure vials are tightly sealed. Use paraffin film as an extra precaution for long-term storage.
-
-
Possible Cause 3: pH Shift. If using an aqueous buffer as a diluent, a change in pH upon freezing and thawing can affect solubility.
-
Solution: Ensure your buffer has adequate buffering capacity at your storage temperature. It may be preferable to store the stock solution in an organic solvent like DMSO and make fresh dilutions in aqueous buffers before each experiment.
-
Issue 2: I am observing a loss of potency or inconsistent results in my experiments.
-
Possible Cause 1: Chemical Degradation. this compound may be degrading over time due to factors like temperature, pH, light exposure, or oxidation.
-
Solution:
-
Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and that aliquots are used to avoid repeated freeze-thaw cycles.
-
Perform Purity Analysis: Use a stability-indicating analytical method, such as HPLC, to check the purity of your stock solution. Compare the results with a freshly prepared solution.
-
Consider Degradation Pathways: While specific pathways for this compound are not defined, structurally similar compounds can undergo hydrolysis or oxidation. If your experimental medium is aqueous, prepare fresh dilutions from a DMSO stock immediately before use.
-
-
Issue 3: I see a color change in my this compound solution.
-
Possible Cause: Degradation or Contamination. A change in color is a strong indicator of a chemical change.
-
Solution: Do not use the solution. Discard it and prepare a fresh stock solution from the solid compound. Review your storage and handling procedures to prevent future occurrences. Ensure all glassware and solvents are clean and of high purity.
-
Data Presentation: Stability of Lamotrigine (Structural Analog)
The following table summarizes forced degradation studies on Lamotrigine, a structural analog of this compound. This data can be used as a reference point for designing stability studies for this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Lamotrigine) |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | ~2.73% |
| Base Hydrolysis | 0.1 M NaOH | Not Specified | Not Specified | ~1.59% |
| Oxidative | 30% H₂O₂ | 6 hours | Room Temp | Stable |
| Thermal | Dry Heat | 72 hours | 80°C | Stable |
| Photolytic | Sunlight | 7 days | Ambient | ~0.18% |
Data adapted from studies on Lamotrigine and should be considered as a guideline for this compound.
Experimental Protocols: Stability Assessment of this compound Solutions
The following are detailed methodologies for key experiments to assess the stability of this compound solutions, adapted from protocols for its structural analog, Lamotrigine.
Protocol 1: Forced Degradation Studies
Objective: To determine the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade DMSO
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC system with UV or PDA detector
-
HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Incubator/water bath
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 80°C for 8 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂. Keep at room temperature for 6 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 72 hours.
-
Photolytic Degradation: Expose a sealed, transparent vial of the stock solution to direct sunlight for 7 days.
-
-
Sample Analysis:
-
After the specified duration, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze the samples by HPLC to determine the percentage of this compound remaining and to observe the formation of any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Example HPLC Parameters (to be optimized for this compound):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a phosphate buffer (e.g., pH 7.4) and an organic solvent like methanol or acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a starting point could be around 305 nm, similar to Lamotrigine).
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are used to demonstrate the specificity of the method.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solution stability issues.
Caption: Logical flow of best practices for storing this compound solutions.
References
Sipatrigine Technical Support Center: Enhancing Blood-Brain Barrier Penetration
Welcome to the technical support center for Sipatrigine research. This resource is designed for researchers, scientists, and drug development professionals who are working to address the challenges associated with this compound's penetration of the blood-brain barrier (BBB). Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as BW 619C89, is a neuroprotective agent that functions as a blocker of voltage-dependent sodium and calcium channels.[1] Its mechanism of action involves the inhibition of glutamate release, which is a key factor in the ischemic cascade following events like a stroke.[1] this compound is structurally related to the anti-epileptic drug lamotrigine.[2]
Q2: There are conflicting reports on this compound's ability to cross the blood-brain barrier. Does it have limited or high penetration?
This is a critical point of clarification. While the premise of many research endeavors is to improve this compound's BBB penetration, preclinical studies have shown that it can cross the BBB to a significant extent in non-human primates. A comprehensive review by Hainsworth et al. (2000) reported that in monkeys, the CNS penetration of this compound was rapid, with a steady-state brain-to-plasma concentration ratio greater than 40.[2] Furthermore, neuroprotective doses in these animals resulted in brain concentrations between 20 and 100 µM.
However, the term "limited" may be used in the context of achieving optimal therapeutic concentrations for specific indications, such as acute ischemic stroke, where maximizing drug exposure at the site of injury is crucial. Additionally, factors like efflux transporters at the BBB can actively pump the drug out of the brain, limiting its effective concentration. Therefore, while this compound does cross the BBB, strategies to enhance its delivery and retention are still highly relevant for improving its therapeutic efficacy.
Q3: What are the key physicochemical properties of this compound that influence its BBB penetration?
Understanding the physicochemical properties of this compound is essential for designing effective delivery strategies. Key properties are summarized in the table below.
| Property | Value | Implication for BBB Penetration |
| Molecular Weight | 372.7 g/mol | Within the generally accepted range for passive diffusion across the BBB (<500 Da). |
| LogP (calculated) | 3.6 | Indicates good lipophilicity, which favors partitioning into the lipid membranes of the BBB. |
| Topological Polar Surface Area (TPSA) | 58.3 Ų | Below the typical threshold of 90 Ų for good BBB penetration, suggesting favorable characteristics. |
| Hydrogen Bond Donors | 1 | A low number of hydrogen bond donors is favorable for crossing the BBB. |
| Hydrogen Bond Acceptors | 5 | A moderate number of hydrogen bond acceptors. |
| pKa (predicted) | Basic: 7.5 | The basic nature of the molecule will influence its charge state at physiological pH, which can affect its interaction with the BBB and potential for efflux. |
Data sourced from PubChem CID 60803.
Q4: What are the most promising strategies for enhancing this compound delivery to the brain?
Several strategies can be employed to improve the delivery of this compound across the BBB. These include:
-
Nanoparticle Encapsulation: Formulating this compound into polymeric nanoparticles (e.g., using PLGA) can protect it from degradation, control its release, and potentially facilitate transport across the BBB.
-
Liposomal Formulation: Encapsulating this compound within liposomes, which are lipid-based vesicles, can improve its solubility, stability, and circulation time, and can be surface-modified with ligands to target specific receptors on the BBB.
-
Intranasal Delivery: This non-invasive route can bypass the BBB by delivering the drug directly to the brain via the olfactory and trigeminal nerves.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in PLGA Nanoparticles
Problem: You are experiencing low encapsulation efficiency (<50%) when formulating this compound into PLGA nanoparticles using an emulsion-solvent evaporation method.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Poor affinity between this compound and the PLGA matrix. | This compound is hydrophobic, and while PLGA is also hydrophobic, their interaction may not be optimal. Try using a different PLGA polymer with a varying lactide-to-glycolide ratio or molecular weight. |
| Drug partitioning into the external aqueous phase during emulsification. | Increase the concentration of the polymer in the organic phase. You can also try a modified double emulsion method (w/o/w) if you are working with a salt form of this compound. |
| Rapid diffusion of the drug out of the polymer matrix during solvent evaporation. | Optimize the solvent evaporation rate. A slower, more controlled evaporation can sometimes improve encapsulation. |
| Inappropriate solvent/antisolvent system. | Ensure that this compound is highly soluble in the organic solvent used and poorly soluble in the aqueous continuous phase. You may need to screen different solvent systems. |
Issue 2: Inconsistent or Low In Vitro BBB Permeability Results
Problem: Your in vitro BBB model (e.g., Transwell assay with bEnd.3 or hCMEC/D3 cells) shows high variability or unexpectedly low permeability for this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Incomplete formation of tight junctions in the cell monolayer. | Verify the integrity of your BBB model by measuring transendothelial electrical resistance (TEER) and the permeability of a known low-permeability marker like Lucifer yellow or a fluorescently labeled dextran. Ensure proper cell seeding density and culture conditions. |
| Presence of active efflux transporters. | This compound may be a substrate for efflux pumps like P-glycoprotein (P-gp). To test this, co-administer this compound with a known P-gp inhibitor (e.g., verapamil or cyclosporin A) and observe if the permeability increases. |
| Drug binding to the Transwell membrane or plasticware. | Perform a recovery study by adding a known concentration of this compound to the donor and receiver wells without cells and measuring the concentration after the incubation period to check for non-specific binding. |
| Low aqueous solubility of this compound limiting its concentration in the donor compartment. | Use a co-solvent like DMSO (typically <1%) to increase the solubility of this compound in the assay medium, ensuring the solvent concentration is not toxic to the cells. |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
This is a general protocol that should be optimized for your specific experimental needs.
-
Preparation of the Organic Phase:
-
Dissolve 50 mg of PLGA (e.g., 50:50 lactide:glycolide ratio) in 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add 5-10 mg of this compound to the polymer solution and sonicate briefly to ensure complete dissolution.
-
-
Emulsification:
-
Prepare 10 mL of an aqueous solution containing a stabilizer, such as 1% (w/v) polyvinyl alcohol (PVA).
-
Add the organic phase dropwise to the aqueous phase while homogenizing at high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes on ice to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps two more times to remove excess PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry.
-
-
Characterization:
-
Determine particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Assess encapsulation efficiency by dissolving a known amount of lyophilized nanoparticles in a suitable solvent and quantifying the this compound content using a validated analytical method (e.g., HPLC).
-
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
-
Cell Culture:
-
Culture brain endothelial cells (e.g., bEnd.3 or hCMEC/D3) to confluence on the microporous membrane of Transwell inserts (e.g., 0.4 µm pore size).
-
Monitor the formation of a tight monolayer by measuring TEER. The TEER values should reach a stable and sufficiently high level before starting the permeability experiment.
-
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Add the transport buffer containing a known concentration of this compound (and a low percentage of co-solvent if necessary) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh buffer.
-
At the end of the experiment, collect samples from both the donor and receiver chambers.
-
-
Quantification:
-
Analyze the concentration of this compound in all collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Visualizations
Caption: Strategies to enhance this compound's penetration across the blood-brain barrier.
Caption: Experimental workflow for this compound-loaded PLGA nanoparticle formulation.
Caption: this compound's mechanism of action in the ischemic cascade.
References
Validation & Comparative
Sipatrigine and Lamotrigine: A Comparative Analysis of Neuroprotective Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of sipatrigine and lamotrigine, supported by preclinical experimental data. Both compounds, belonging to the phenyltriazine class of drugs, have been investigated for their potential to mitigate neuronal damage in ischemic conditions. This compound, a derivative of lamotrigine, has shown potent neuroprotective effects in various models of cerebral ischemia.
Executive Summary
This compound and lamotrigine exert their neuroprotective effects primarily by modulating voltage-gated sodium channels and inhibiting the release of the excitatory neurotransmitter glutamate. Preclinical studies in rodent models of focal and global cerebral ischemia have demonstrated the efficacy of both compounds in reducing infarct volume and protecting neuronal tissue. While direct comparative studies are limited, available data suggests that this compound may offer potent neuroprotection. This guide will delve into the quantitative data from key studies, detail the experimental methodologies employed, and visualize the proposed mechanisms of action.
Data Presentation: Quantitative Neuroprotective Effects
The following tables summarize the key quantitative findings from preclinical studies evaluating the neuroprotective efficacy of this compound and lamotrigine in models of cerebral ischemia.
Table 1: Neuroprotective Efficacy of this compound in a Rat Model of Transient Focal Cerebral Ischemia
| Parameter | Vehicle Control | This compound (30 mg/kg) | Percent Reduction | Citation |
| Neuronal Perikarya Damage Volume | - | - | 35% | [1] |
| Oligodendrocyte Damage Volume | - | - | 54% | [1] |
| Axonal Damage (Median Score) | ~30 | ~26 | Minimal | [1] |
Note: this compound was administered 15 minutes prior to a 2-hour occlusion of the middle cerebral artery.
Table 2: Neuroprotective Efficacy of Lamotrigine in a Rat Model of Permanent Focal Cerebral Ischemia
| Treatment Group | Total Infarct Volume Reduction | Cortical Infarct Volume Reduction | Citation |
| 8 mg/kg IV (immediate) | Not Significant | 38% | |
| 20 mg/kg IV (immediate) | 31% | 52% | |
| 20 mg/kg IV (1-hour delay) | Not Significant | 41% | |
| 50 mg/kg IV (immediate) | Not Protective | Not Protective |
Note: Infarct volume was measured 24 hours after permanent middle cerebral artery occlusion.
Mechanisms of Action and Signaling Pathways
Both this compound and lamotrigine are known to block voltage-gated sodium channels, which leads to a reduction in the presynaptic release of glutamate, a key mediator of excitotoxic neuronal death in ischemia. This compound is also suggested to inhibit high-voltage-activated calcium channels, potentially providing an additional layer of neuroprotection.
Experimental Protocols
This compound: Transient Focal Cerebral Ischemia in Rats[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Ischemia Induction: Transient (2-hour) occlusion of the middle cerebral artery (MCA) was achieved using an intraluminal filament.
-
Drug Administration: this compound (30 mg/kg) or vehicle was administered intravenously 15 minutes before MCA occlusion.
-
Outcome Measures: Animals were sacrificed 24 hours after the induction of ischemia. Brains were processed for immunohistochemistry to assess the volume of neuronal perikarya damage (using NeuN staining), oligodendrocyte damage (using CNPase staining), and axonal pathology (using β-amyloid precursor protein staining).
Lamotrigine: Permanent Focal Cerebral Ischemia in Rats
-
Animal Model: Male Fischer-344 rats.
-
Ischemia Induction: Permanent occlusion of the left middle cerebral artery (MCA) was performed via electrocoagulation.
-
Drug Administration: Lamotrigine (at doses of 8, 20, or 50 mg/kg) or vehicle was administered as an intravenous infusion over 10 minutes, either immediately after MCA occlusion or with a 1 or 2-hour delay.
-
Outcome Measures: Neurological deficit was scored at 24 hours. Subsequently, the animals were sacrificed, and brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to determine the infarct volume.
Discussion and Conclusion
The available preclinical data indicates that both this compound and its parent compound, lamotrigine, possess neuroprotective properties in the context of cerebral ischemia. This compound has demonstrated a significant reduction in both neuronal and glial damage in a model of transient focal ischemia.[1] Lamotrigine has also shown efficacy in reducing infarct volume in a permanent focal ischemia model, with its effectiveness being dose- and time-dependent.
The broader therapeutic window and potentially more potent or multi-modal mechanism of action of this compound (acting on both sodium and calcium channels) may offer advantages. However, it is important to note that a Phase II clinical trial of this compound in acute stroke patients was associated with neuropsychiatric side effects, which ultimately halted its development for this indication.[4] Lamotrigine, while showing preclinical promise, has not been extensively developed as a primary neuroprotective agent for acute stroke but has found clinical application in managing post-stroke conditions like central pain.[5]
For researchers in drug development, the journey of this compound and lamotrigine highlights the critical importance of translating preclinical efficacy into clinical safety and effectiveness. Future research could focus on derivatives with improved safety profiles or on combination therapies that target multiple pathways in the ischemic cascade.
References
- 1. This compound and oligodendrocyte and axonal pathology following transient focal cerebral ischaemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiology of this compound: A Lamotrigine Derivative Exhibiting Neuroprotective Effects | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Phase II clinical trial of this compound (619C89) by continuous infusion in acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacotherapies for Central Post-Stroke Pain: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Dual-Target Neuroprotection: A Comparison of Sipatrigine and NMDA Receptor Antagonists in Ischemic Injury
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective strategies against ischemic brain injury remains a paramount challenge. While numerous compounds have shown promise in preclinical models, clinical translation has been largely unsuccessful. This guide explores the scientific rationale for a potentially powerful, yet under-investigated, combination therapy: the synergistic application of sipatrigine, a glutamate release inhibitor, with NMDA receptor antagonists.
While direct experimental evidence for the synergistic effects of co-administering this compound and NMDA receptor antagonists is not yet available in published literature, a strong scientific basis for their potential synergy exists. Both drug classes target critical, yet distinct, points in the glutamate-mediated excitotoxicity cascade, the primary pathway of neuronal death in ischemic stroke. This guide will objectively compare their mechanisms of action, present preclinical data on their individual neuroprotective efficacy, and provide a framework for future investigation into their combined therapeutic potential.
The Rationale for Synergy: A Two-Pronged Attack on Excitotoxicity
Ischemic events trigger a pathological cascade initiated by excessive glutamate release into the synaptic cleft. This leads to the overactivation of postsynaptic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, resulting in a massive influx of calcium ions (Ca2+). This Ca2+ overload activates a series of neurotoxic intracellular pathways, ultimately leading to neuronal death.
This compound and NMDA receptor antagonists offer a complementary, two-pronged approach to disrupting this cascade:
-
This compound: Stemming the Tide of Glutamate. this compound acts presynaptically to inhibit the release of glutamate. It is a blocker of voltage-dependent sodium (NaV) and calcium (CaV) channels.[1][2] By blocking these channels, this compound reduces the depolarization-induced influx of Ca2+ into the presynaptic terminal, a critical step for the fusion of glutamate-containing vesicles with the cell membrane and subsequent glutamate release.
-
NMDA Receptor Antagonists: Blocking the Floodgates. These drugs, such as MK-801 (dizocilpine) and memantine, act postsynaptically. They directly block the ion channel of the NMDA receptor, preventing the influx of Ca2+ even in the presence of excessive glutamate.[3] Non-competitive antagonists like MK-801 and memantine are particularly effective as their action does not depend on competition with glutamate at its binding site.
By combining these two mechanisms, it is hypothesized that a greater neuroprotective effect can be achieved than with either agent alone. This compound reduces the overall glutamate challenge, while the NMDA receptor antagonist protects the postsynaptic neuron from the glutamate that is still released.
Preclinical Efficacy: A Review of the Evidence
While no studies have directly tested the synergistic combination of this compound and an NMDA receptor antagonist, a wealth of preclinical data supports the neuroprotective efficacy of each agent individually in various models of ischemic injury.
This compound in Preclinical Models
This compound has demonstrated robust neuroprotective effects in rodent models of focal and global cerebral ischemia, consistently reducing infarct volume.[4]
| Animal Model | This compound Dose | Key Findings | Reference |
| Rat model of focal cerebral ischemia | >20 mg/kg | Typically 50-60% reduction in cortical infarct volume. | [4] |
| Rat optic nerve model of white matter ischemia | 100 µM | Complete neuroprotection at the highest concentration. | [4] |
NMDA Receptor Antagonists in Preclinical Models
NMDA receptor antagonists have been extensively studied and have shown significant neuroprotective effects in various animal models of stroke.
| Compound | Animal Model | Dose | Key Findings | Reference |
| MK-801 | Rat model of near-complete forebrain ischemia | 0.25 or 0.5 mg/kg IV | Significant protection of hippocampal CA1 neurons. | [5] |
| MK-801 | Mongolian gerbil model of forebrain ischemia | Not specified | Significant neuronal protection in the hippocampi and striata. | [6] |
| Memantine | Rat model of pressure-induced retinal ischemia | 20 mg/kg/day SC | Increased survival of ganglion cell layer neurons from 33% to 61%. | [7] |
| Memantine | In vitro model of hypoxia | 10 and 50 µM | Significant attenuation of cell death. | [1] |
It is important to note that while preclinical results for NMDA receptor antagonists have been promising, clinical trials in stroke have largely failed due to a narrow therapeutic window and significant side effects, including psychotomimetic effects.[8] The potential for a synergistic combination with a glutamate release inhibitor like this compound could allow for the use of lower, better-tolerated doses of NMDA receptor antagonists.
Signaling Pathways and Experimental Workflows
To visualize the distinct points of intervention and a typical experimental workflow for assessing neuroprotection, the following diagrams are provided.
Caption: Glutamate Excitotoxicity Pathway and Drug Targets.
Caption: Experimental Workflow for Neuroprotection Studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of neuroprotective effects and potential synergy. Below are outlines for key in vitro and in vivo experiments.
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures
This model simulates the ischemic conditions of stroke in a controlled environment.
1. Cell Culture:
- Primary cortical or hippocampal neurons are harvested from embryonic rodents and cultured in appropriate media until mature.
- Alternatively, neuronal-like cell lines (e.g., SH-SY5Y) can be used.
2. Oxygen-Glucose Deprivation:
- The culture medium is replaced with a glucose-free medium.
- Cultures are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) for a duration known to induce significant cell death (e.g., 24 hours).[9]
3. Treatment Application:
- This compound, an NMDA receptor antagonist, or their combination is added to the culture medium either before, during, or after the OGD period to assess both prophylactic and therapeutic effects. A vehicle control group is essential.
4. Assessment of Neuronal Viability:
- Following a reperfusion period (return to normal glucose-containing medium and normoxic conditions), cell viability is assessed using standard assays:
- MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.
- LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of cell death.
5. Statistical Analysis:
- The effects of each treatment group are compared to the vehicle control. Synergy is determined if the protective effect of the combination treatment is significantly greater than the additive effects of the individual treatments.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents
The MCAO model is a widely used and well-validated model of focal cerebral ischemia that mimics human stroke.[10]
1. Animal Model:
- Adult male rats or mice are commonly used.
2. MCAO Surgery:
- Under anesthesia, the middle cerebral artery (MCA) is occluded. The intraluminal suture method is a common technique where a filament is inserted into the internal carotid artery to block the origin of the MCA.[10][11]
- The occlusion can be transient (filament is withdrawn after a specific period, e.g., 90 minutes, to allow for reperfusion) or permanent.
3. Drug Administration:
- This compound, an NMDA receptor antagonist, or their combination is administered at various time points relative to the MCAO procedure (e.g., pre-treatment, during occlusion, or at the onset of reperfusion). Intravenous or intraperitoneal routes are typically used.
4. Neurological and Behavioral Assessment:
- At various time points post-MCAO, animals are subjected to a battery of behavioral tests to assess neurological deficits, such as the cylinder test, grid-walking test, and Morris water maze.
5. Histological Analysis:
- After a set survival period (e.g., 24 hours to 7 days), animals are euthanized, and their brains are removed.
- Brain slices are stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize the infarct area.
- The infarct volume is quantified and compared between treatment groups.
6. Statistical Analysis:
- Infarct volumes and behavioral scores are statistically compared across treatment groups to determine the neuroprotective efficacy of the individual drugs and their combination.
Future Directions and Conclusion
The lack of direct experimental data on the synergistic effects of this compound and NMDA receptor antagonists represents a significant gap in neuroprotective research. The strong mechanistic rationale for this combination therapy, targeting both presynaptic glutamate release and postsynaptic receptor activation, warrants dedicated investigation.
Future studies should be designed to explicitly test for synergy using the experimental models outlined above. Such studies should include dose-response analyses to identify optimal concentrations of each drug for combined use. Furthermore, investigating the impact of this combination on the known side effects of NMDA receptor antagonists would be of high clinical relevance.
References
- 1. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 2. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The neuroprotective action of ketamine and MK-801 after transient cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MK-801 is neuroprotective but does not improve survival in severe forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Memantine is neuroprotective in a rat model of pressure-induced retinal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 9. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal model of ischemic stroke - Wikipedia [en.wikipedia.org]
Cross-study validation of Sipatrigine's efficacy in MCAO models
FOR IMMEDIATE RELEASE
A Comparative Analysis of Sipatrigine's Neuroprotective Efficacy in Preclinical Ischemic Stroke Models
This comparison guide provides a detailed analysis of the neuroprotective efficacy of this compound (BW619C89) in preclinical models of focal cerebral ischemia, specifically the Middle Cerebral Artery Occlusion (MCAO) model. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against other neuroprotective agents.
Executive Summary
This compound, a sodium and calcium channel blocker, has demonstrated neuroprotective effects in animal models of stroke. This guide synthesizes available quantitative data from cross-study validations, comparing its efficacy in reducing infarct volume and improving neurological outcomes with that of other neuroprotective compounds, including AMPA receptor antagonists, NMDA receptor antagonists, and calcium channel blockers. While direct comparative studies are limited, this guide collates available data to provide a comprehensive overview.
Comparative Efficacy of Neuroprotective Agents in Rat MCAO Models
The following tables summarize the quantitative efficacy of this compound and other neuroprotective agents in reducing infarct volume and improving neurological scores in rat models of MCAO. It is crucial to note that the experimental conditions, such as the MCAO model (transient vs. permanent), duration of occlusion, rat strain, and drug administration paradigm, can vary between studies, impacting direct comparability.
Table 1: Infarct Volume Reduction in Rat MCAO Models
| Compound Class | Compound | Dose | MCAO Model | Infarct Volume Reduction (%) | Reference |
| Sodium/Calcium Channel Blocker | This compound (BW619C89) | 30 mg/kg | Transient (2h) | 35% (Neuronal Perikarya Damage) | [1] |
| AMPA Antagonist | EGIS-8332 | 10 mg/kg | Permanent | 36.4% | |
| AMPA Antagonist | GYKI 53405 | 10 mg/kg | Permanent | 36.4% | |
| AMPA Antagonist | EGIS-8332 | 3x10 mg/kg | Transient (1h) | 38.7% | |
| AMPA Antagonist | GYKI 53405 | 3x10 mg/kg | Transient (1h) | 32.6% | |
| AMPA Antagonist | YM90K | 5 mg/kg/h for 1h | Thrombotic Distal | 34% | |
| NMDA Antagonist | MK-801 | Not Specified | Transient (2h) | 73% | |
| Calcium Channel Blocker | PN 200-110 | Not Specified | Not Specified | Substantial Reduction | |
| Calcium Channel Blocker | Nimodipine | Not Specified | Not Specified | Qualitatively Similar Effects |
Table 2: Neurological Score Improvement in Rat MCAO Models
| Compound Class | Compound | MCAO Model | Neurological Score Improvement | Reference |
| Sodium/Calcium Channel Blocker | This compound (BW619C89) | Transient (2h) | Minimal alteration in axonal damage (Median scores: Vehicle ~30, this compound ~26) | [1] |
| AMPA Antagonist | Perampanel | Transient (90 min) | Significant improvement in motor coordination and grip strength | |
| NMDA Antagonist | Not Specified | Not Specified | General improvement in various neurological scoring systems (Bederson, mNSS, Garcia) | [2] |
| Calcium Channel Blocker | PN 200-110 | Not Specified | Corresponding improvements with infarct size reduction |
Experimental Protocols
A standardized understanding of the experimental methodologies is critical for the interpretation of the presented data.
Middle Cerebral Artery Occlusion (MCAO) Model: Intraluminal Suture Method
The most common method for inducing focal cerebral ischemia in rats is the intraluminal suture MCAO model.[3][4]
-
Animal Preparation: Rats (commonly Sprague-Dawley or Wistar strains) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.
-
Occlusion: A nylon monofilament suture with a blunted and often coated tip is introduced into the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery. The duration of occlusion varies depending on whether a transient or permanent MCAO model is being studied. For transient MCAO, the suture is withdrawn after a specific period (e.g., 60, 90, or 120 minutes) to allow for reperfusion.[3][4]
-
Confirmation of Occlusion: Successful occlusion is often confirmed by monitoring cerebral blood flow using techniques like Laser Doppler Flowmetry.
Assessment of Efficacy
-
Infarct Volume Measurement (TTC Staining): 24 to 48 hours post-MCAO, animals are euthanized, and their brains are removed. The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).[3][5][6] Viable tissue stains red, while the infarcted tissue remains unstained (white). The unstained areas are then quantified to determine the infarct volume.[3][5][6]
-
Neurological Scoring: A battery of behavioral tests is used to assess neurological deficits post-stroke. Common scoring systems include:
-
Bederson Score: Evaluates forelimb flexion and resistance to lateral push.[2]
-
Modified Neurological Severity Score (mNSS): A composite score assessing motor, sensory, reflex, and balance functions.[2][7]
-
Garcia Score: A comprehensive scale evaluating spontaneous activity, symmetry of movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch.[2]
-
Signaling Pathways and Experimental Workflow
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Discussion
The available data indicates that this compound reduces neuronal damage in a transient MCAO model in rats.[1] Its efficacy in reducing neuronal perikarya damage by 35% is within the range of infarct volume reduction observed with some AMPA antagonists.[1] However, a direct comparison is challenging due to variations in experimental protocols. For instance, the 73% infarct volume reduction reported with the NMDA antagonist MK-801 was in a study where specific details of the MCAO protocol and drug dosage were not immediately available for direct comparison.
It is noteworthy that while this compound showed promise in preclinical models, a Phase II clinical trial in acute stroke patients was terminated due to neuropsychiatric side effects, and no efficacy on outcome measures was demonstrated. This highlights the well-documented challenge of translating preclinical neuroprotective efficacy into clinical benefit.
Conclusion
This compound demonstrates neuroprotective effects in the rat MCAO model, with a notable reduction in neuronal and oligodendrocyte damage. While its efficacy appears comparable to some other neuroprotective agents in preclinical settings, the lack of directly comparable studies and the negative results from clinical trials necessitate a cautious interpretation of its therapeutic potential. This guide underscores the importance of standardized experimental protocols and the need for more direct comparative studies to robustly evaluate the relative efficacy of novel neuroprotective agents.
References
- 1. This compound and oligodendrocyte and axonal pathology following transient focal cerebral ischaemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. the-jcen.org [the-jcen.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Left‐right asymmetry influenced the infarct volume and neurological dysfunction following focal middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
Sipatrigine's neuroprotective profile compared to other antiepileptic drugs
An in-depth analysis of the experimental data reveals sipatrigine as a potent, multi-target neuroprotective agent in preclinical models, though clinical translation has been challenging. This guide provides a comparative overview of its efficacy and mechanisms against other established antiepileptic drugs (AEDs).
This compound (BW619C89), a derivative of the antiepileptic drug lamotrigine, has demonstrated significant neuroprotective properties in various preclinical models of cerebral ischemia and neuronal injury. Its mechanism of action, centered on the inhibition of excitotoxicity, positions it as a subject of interest for researchers in neuropharmacology and stroke therapy. This guide compares its neuroprotective profile with other AEDs, presenting quantitative data from key studies, detailing experimental protocols, and visualizing the underlying biological pathways.
Mechanism of Action: A Multi-Channel Approach to Neuroprotection
This compound's neuroprotective effects stem from its ability to modulate multiple voltage-gated ion channels, thereby suppressing the excitotoxic cascade initiated by ischemic events. Unlike many AEDs that have a primary target, this compound exhibits a broad-spectrum inhibitory profile.
-
Voltage-Gated Sodium (Na+) Channel Blockade : Like its parent compound lamotrigine and other AEDs such as phenytoin, this compound is a use-dependent inhibitor of Na+ channels. This action stabilizes neuronal membranes and, crucially, inhibits the presynaptic release of the excitatory neurotransmitter glutamate.
-
Voltage-Gated Calcium (Ca2+) Channel Blockade : this compound inhibits high-voltage-activated Ca2+ channels, including N- and P/Q-types, which are directly involved in neurotransmitter release. This provides a secondary mechanism for reducing glutamate excitotoxicity.
-
TREK-1 Potassium (K+) Channel Antagonism : this compound is also a potent antagonist of the two-pore-domain K+ channel TREK-1. Inhibition of this channel can lead to neuronal depolarization, a mechanism that, while seemingly counterintuitive for neuroprotection, is implicated in novel antidepressant and neuroprotective pathways.
This multi-target action contrasts with other AEDs that may have more selective primary mechanisms, such as valproate's combined effect on GABAergic transmission, Na+ channels, and histone deacetylase (HDAC) inhibition, or phenytoin's primary action on Na+ channels.
Evaluating the Therapeutic Window of Sipatrigine Versus Other Neuroprotectants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents in acute ischemic stroke has been fraught with challenges, with numerous promising candidates failing to translate preclinical efficacy into clinical success. A critical factor in the success of any neuroprotectant is its therapeutic window—the time frame after the onset of ischemia during which its administration can salvage threatened brain tissue. This guide provides a comparative evaluation of the therapeutic window of Sipatrigine, a voltage-dependent sodium and calcium channel blocker, against other notable neuroprotectants: Edaravone, Nerinetide (NA-1), and DL-3-n-butylphthalide (NBP).
Executive Summary
This compound demonstrated neuroprotective effects in preclinical models of stroke, but its clinical development was hampered by a narrow therapeutic window and significant adverse effects. In a Phase II clinical trial, this compound was administered to acute stroke patients within 12 hours of symptom onset; however, it failed to show any improvement in functional outcomes and was associated with a high incidence of neuropsychiatric events.[1][2] In contrast, other neuroprotective agents such as Edaravone and NBP have shown some positive outcomes in clinical trials with broader therapeutic windows. Nerinetide's clinical trial results have been more complex, suggesting a potential benefit in a specific subgroup of patients. This guide will delve into the available preclinical and clinical data to provide a comprehensive comparison.
Data Presentation: Quantitative Comparison of Neuroprotectants
The following tables summarize the key parameters of the therapeutic window for this compound and comparator neuroprotectants based on available preclinical and clinical data.
Table 1: Preclinical Therapeutic Window and Efficacy in Rodent Models of Focal Ischemia
| Neuroprotectant | Animal Model | Therapeutic Window | Effective Dose Range | Key Efficacy Endpoint | Reference |
| This compound | Rat (Permanent MCAO) | Up to 45 minutes post-occlusion | >20 mg/kg | 50-60% reduction in cortical infarct volume | [1] |
| Edaravone | Rabbit (Embolic Stroke) | Not explicitly stated in reviewed articles | 3 mg/kg | Reduction in neurological deficits | [3] |
| Nerinetide (NA-1) | Non-human Primate (tMCAO) | Up to 3 hours post-occlusion | 2.6 mg/kg | Reduction in infarct volume | [4] |
| NBP (Butylphthalide) | Rat (MCAO) | Up to 6 hours post-occlusion | Not explicitly stated in reviewed articles | Improved neurological scores | [5] |
MCAO: Middle Cerebral Artery Occlusion; tMCAO: transient Middle Cerebral Artery Occlusion
Table 2: Clinical Therapeutic Window and Outcomes in Acute Ischemic Stroke Trials
| Neuroprotectant | Phase | Therapeutic Window | Dose(s) | Primary Outcome | Adverse Events of Note | Reference |
| This compound | II | Within 12 hours | 10, 18, 27, 36 mg/kg (total) | No improvement in Barthel and Rankin scores | Neuropsychiatric effects (hallucinations, confusion, agitation) | [1][2] |
| Edaravone | III/IV | Within 24-72 hours | 30 mg, twice daily | Improved functional outcome (mRS) in some studies | Generally well-tolerated | [3][6] |
| Nerinetide (NA-1) | III | Within 12 hours | 2.6 mg/kg | No overall improvement in mRS; potential benefit in patients not receiving alteplase | Similar to placebo | [4][7][8] |
| NBP (Butylphthalide) | III | Within 6 hours | Twice-daily injection followed by oral capsules | Higher proportion of favorable functional outcome (mRS) | Similar to placebo | [5][9][10] |
mRS: modified Rankin Scale
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in evaluating these neuroprotectants, the following diagrams are provided.
Caption: Mechanism of action of this compound in ischemic stroke.
Caption: General workflow for preclinical evaluation of neuroprotectants.
Experimental Protocols
The following provides a generalized experimental protocol for evaluating neuroprotective agents in a preclinical setting, based on common methodologies cited in the literature, followed by specifics for the clinical trials mentioned.
Preclinical Evaluation: Middle Cerebral Artery Occlusion (MCAO) Model
A widely used preclinical model to screen neuroprotective agents is the transient or permanent Middle Cerebral Artery Occlusion (MCAO) model in rodents.
1. Animal Subjects:
-
Species: Typically adult male Sprague-Dawley rats or C57BL/6 mice.
-
Housing: Housed under controlled temperature and a 12-hour light/dark cycle with ad libitum access to food and water.
2. Anesthesia and Physiological Monitoring:
-
Anesthesia is induced and maintained, for example, with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.[11]
-
Throughout the procedure, core body temperature is maintained at 37°C using a heating pad.
-
Physiological parameters such as arterial blood gases, blood pressure, and regional cerebral blood flow (rCBF) are monitored.[11][12]
3. Surgical Procedure (Intraluminal Filament MCAO):
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and transected.
-
A silicon-coated monofilament is introduced into the ICA via the ECA stump and advanced to the origin of the middle cerebral artery (MCA) to occlude blood flow.[11] Successful occlusion is often confirmed by a significant drop in rCBF measured by laser Doppler flowmetry.
-
For transient MCAO, the filament is withdrawn after a specific duration (e.g., 60 or 90 minutes) to allow reperfusion. For permanent MCAO, the filament is left in place.
4. Drug Administration:
-
The neuroprotective agent or vehicle (placebo) is administered at predetermined time points before, during, or after the MCAO procedure. The route of administration (e.g., intravenous, intraperitoneal) and dose are based on prior pharmacokinetic and dose-ranging studies.
5. Post-operative Care and Outcome Assessment:
-
Animals are monitored during recovery from anesthesia.
-
Neurological Deficit Scoring: At 24 hours and subsequent time points, neurological deficits are assessed using a standardized scale (e.g., Bederson's scale).
-
Infarct Volume Measurement: At a predetermined endpoint (e.g., 24 or 48 hours), animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.
Clinical Trial Methodologies: A Synopsis
This compound Phase II Trial:
-
Design: Randomized, double-blind, placebo-controlled, ascending-dose trial.
-
Patient Population: Patients aged 21 years or older with a clinical diagnosis of stroke within 12 hours of onset.[1]
-
Intervention: Continuous intravenous infusion of this compound at total doses of 10, 18, 27, or 36 mg/kg over 65 hours, or placebo.[1]
-
Outcome Measures: Barthel Index and Rankin scores at 30 days or 3 months.[1]
Edaravone Clinical Trials (General):
-
Design: Often randomized, controlled trials.
-
Patient Population: Patients with acute ischemic stroke, with time to treatment varying from within 24 to 72 hours of onset.[3][6]
-
Intervention: Typically, intravenous infusion of 30 mg of Edaravone twice daily for 14 days.[6]
-
Outcome Measures: Commonly, the modified Rankin Scale (mRS) at 90 days to assess functional outcome.[6]
Nerinetide (ESCAPE-NA1) Phase III Trial:
-
Design: Multicenter, double-blind, randomized, placebo-controlled trial.[7][13]
-
Patient Population: Patients with acute ischemic stroke due to a large vessel occlusion within a 12-hour treatment window, who were candidates for endovascular thrombectomy.[7][13]
-
Intervention: A single intravenous dose of Nerinetide (2.6 mg/kg) or placebo.[8]
-
Outcome Measures: The primary outcome was a favorable functional outcome at 90 days, defined as an mRS score of 0-2.[8]
NBP (Butylphthalide) Clinical Trial:
-
Design: Multicenter, double-blind, placebo-controlled, parallel randomized clinical trial.[9]
-
Patient Population: Adults with acute ischemic stroke and an initial NIHSS score of 4 to 25 who were receiving reperfusion therapy (intravenous thrombolysis and/or endovascular treatment) within 6 hours of symptom onset.[5]
-
Intervention: Twice-daily injection of NBP for 14 days followed by an oral capsule three times daily for 76 days, or placebo.[5]
-
Outcome Measures: Favorable functional outcome at 90 days, defined by the mRS score adjusted for the initial NIHSS score.[5]
Discussion and Conclusion
The evaluation of this compound in comparison to other neuroprotectants highlights the critical importance of the therapeutic window in the development of treatments for acute ischemic stroke. While this compound showed promise in preclinical models with a very narrow time frame for administration, this did not translate to clinical benefit when applied within a more practical 12-hour window. Furthermore, the significant neuropsychiatric side effects likely narrowed its therapeutic index.
In contrast, agents like Edaravone and NBP have demonstrated some clinical efficacy within wider therapeutic windows of up to 72 hours and 6 hours, respectively. The case of Nerinetide is more nuanced, with a 12-hour window in the ESCAPE-NA1 trial not showing an overall benefit, but suggesting a potential drug interaction with alteplase that warrants further investigation.
For researchers and drug development professionals, these comparisons underscore several key takeaways:
-
Preclinical to Clinical Translation: A narrow therapeutic window in preclinical models may be a significant red flag for clinical viability.
-
Dose and Safety: The optimal dose must not only be effective but also have an acceptable safety profile. The adverse effects of this compound at clinically tested doses were a major impediment.
-
Patient Population and Concomitant Treatments: The efficacy of a neuroprotectant may be influenced by the specific characteristics of the stroke population (e.g., large vessel occlusion) and interactions with other treatments like thrombolysis.
Future development of neuroprotective agents should prioritize candidates with a wider therapeutic window, a favorable safety profile, and a clear understanding of their mechanism of action and potential interactions with standard-of-care stroke therapies. The data presented in this guide serves as a valuable reference for the ongoing efforts to identify and develop effective neuroprotective strategies for acute ischemic stroke.
References
- 1. karger.com [karger.com]
- 2. Phase II clinical trial of this compound (619C89) by continuous infusion in acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jwatch.org [jwatch.org]
- 6. A randomized controlled clinical trial to compare the safety and efficacy of edaravone in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of nerinetide for the treatment of acute ischaemic stroke (ESCAPE-NA1): a multicentre, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. professional.heart.org [professional.heart.org]
- 9. Efficacy and Safety of Butylphthalide in Patients With Acute Ischemic Stroke: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. Frontiers | Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests [frontiersin.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Efficacy and safety of nerinetide ... | Article | H1 Connect [archive.connect.h1.co]
Sipatrigine: A Comparative Guide to its In Vitro and In Vivo Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key in vitro and in vivo findings for Sipatrigine (BW619C89), a neuroprotective agent with potential applications in ischemic conditions. The information is compiled from preclinical studies to offer an objective overview of its performance and mechanism of action, supported by experimental data and detailed methodologies.
Core Mechanism of Action
This compound, a derivative of lamotrigine, exerts its neuroprotective effects primarily by acting as a use-dependent blocker of voltage-gated sodium and calcium channels.[1][2] This action attenuates the release of the excitatory neurotransmitter glutamate, a key mediator of excitotoxicity in the ischemic brain.[3] By inhibiting the initial surge of glutamate during an ischemic event, this compound helps to prevent the downstream cascade of neuronal injury and cell death.
Quantitative In Vitro Data
The following tables summarize the key quantitative data from in vitro studies, providing a snapshot of this compound's potency and electrophysiological effects.
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| EC50 (Action Potential Reduction) | 4.5 µM | Striatal Spiny Neurons (Rat) | Intracellular current-clamp recording | [2] |
| EC50 (EPSP Depression) | 2 µM | Striatal Spiny Neurons (Rat) | Stimulation of corticostriatal pathway | [2] |
| EC50 (Sodium Current Inhibition) | 7 µM | Isolated Striatal Neurons (Rat) | Holding potential: -65 mV | [2] |
| EC50 (Sodium Current Inhibition) | 16 µM | Isolated Striatal Neurons (Rat) | Holding potential: -105 mV | [2] |
| IC50 (Native Neuronal Channels) | 5 - 16 µM | Various | Electrophysiological studies | [4] |
| IC50 (Recombinant Channels) | 5 - 16 µM | Various | Electrophysiological studies | [4] |
Comparative In Vitro Efficacy
While direct comparative studies are limited, a study on TREK and TRESK K2P potassium channels provides a comparison with its parent compound, lamotrigine.
| Channel | This compound (EC50) | Lamotrigine (EC50) | Cell Type | Reference |
| TREK-1 | 16 µM | >100 µM | tsA201 cells | [5] |
| TRESK | 34 µM | >100 µM | tsA201 cells | [5] |
This suggests that this compound is a more potent inhibitor of these specific potassium channels compared to lamotrigine.
In Vivo Efficacy in Preclinical Stroke Models
This compound has demonstrated significant neuroprotective effects in rodent models of focal cerebral ischemia, a common preclinical model for stroke.
| Animal Model | Dosing | Key Findings | Reference |
| Rat MCAO | 10 mg/kg i.p. (30 min post-MCAo) | Significantly reduced cortical infarct volume. | [3] |
| Rat MCAO | Maximum effective doses >20 mg/kg | 50-60% reduction in cortical infarct volume. | [3] |
| Rat Optic Nerve Ischemia | 100 µM | Complete neuroprotection at the highest concentration. | [3] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
Objective: To determine the effect of this compound on voltage-gated sodium currents and action potential firing.
Methodology:
-
Cell Preparation: Striatal spiny neurons are acutely dissociated from rat brain slices.
-
Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Solutions: The external solution contains standard physiological concentrations of ions. The internal pipette solution contains a potassium-based solution to mimic the intracellular environment.
-
Voltage Protocol: To measure sodium currents, cells are held at a holding potential of -105 mV or -65 mV and depolarizing voltage steps are applied. To elicit action potentials, depolarizing current pulses are injected.
-
Drug Application: this compound is applied to the bath solution at various concentrations.
-
Data Analysis: The amplitude of sodium currents and the number and frequency of action potentials are measured before and after drug application to determine EC50 values.[2]
In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) in Rats
Objective: To assess the neuroprotective efficacy of this compound in a model of focal cerebral ischemia.
Methodology:
-
Animal Preparation: Adult male rats are anesthetized.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
Occlusion: An intraluminal suture (e.g., a 4-0 nylon monofilament with a silicone-coated tip) is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time relative to the onset of MCAO.
-
Reperfusion (for transient MCAO models): After a defined period of occlusion (e.g., 2 hours), the suture is withdrawn to allow for reperfusion.
-
Outcome Assessment: After a survival period (e.g., 24 hours), the animals are euthanized, and the brains are removed. Infarct volume is determined by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). Neurological deficit scores can also be assessed at various time points.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's neuroprotective signaling pathway.
Caption: Experimental workflows for this compound evaluation.
Comparison with Alternatives
This compound's primary comparator is its parent compound, lamotrigine . Both molecules share a core mechanism of action: the blockade of voltage-gated sodium channels, which in turn inhibits glutamate release.[1][2]
-
Potency: As shown in the comparative in vitro data, this compound exhibits greater potency at certain potassium channels than lamotrigine.[5]
-
Neuroprotection: Both this compound and lamotrigine have demonstrated neuroprotective effects in preclinical models of ischemia.[3][6] Lamotrigine has been shown to protect neurons from both necrosis and apoptosis in a rat model of neonatal hypoxia-ischemia.[7]
-
Clinical Development: While this compound's clinical development for stroke was halted, lamotrigine is an established antiepileptic drug and is also used as a mood stabilizer.[8] Clinical data on lamotrigine in the context of stroke is primarily focused on post-stroke epilepsy and pain.[8][9]
Another relevant comparator is AM-36 , a novel neuroprotective agent that also acts as a sodium channel blocker. In a direct comparison in a rat model of MCAO, both this compound (10 mg/kg i.p.) and AM-36 (6 mg/kg i.p.) significantly reduced cortical infarct volume.[3]
Conclusion
This compound is a potent neuroprotective agent with a well-defined mechanism of action centered on the inhibition of voltage-gated sodium and calcium channels and the subsequent reduction of glutamate excitotoxicity. In vitro and in vivo studies have consistently demonstrated its efficacy in reducing neuronal damage in models of cerebral ischemia. While its clinical development was not pursued, the preclinical data for this compound provide a valuable benchmark for the development of new neuroprotective therapies. Its comparison with lamotrigine highlights the potential for subtle molecular modifications to alter potency and selectivity, offering insights for future drug design in the field of neuroprotection.
References
- 1. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiology of this compound: a lamotrigine derivative exhibiting neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. Lamotrigine and remacemide protect striatal neurons against in vitro ischemia: an electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beneficial effects of mood stabilizers lithium, valproate and lamotrigine in experimental stroke models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lamotrigine Linked to Lowest Mortality Risk in Poststroke Epilepsy [medscape.com]
- 9. Pharmacotherapies for Central Post-Stroke Pain: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sipatrigine: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the investigational drug Sipatrigine are critical for maintaining laboratory safety and regulatory compliance. As a neuroprotective agent under investigation, proper disposal procedures are paramount to prevent environmental contamination and ensure the well-being of personnel. This document provides a comprehensive, step-by-step approach to the disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from related compounds suggest that it should be handled as a hazardous substance. For instance, Lamotrigine, a structurally related compound, is classified as "Toxic if swallowed"[1]. Another similar compound, Suzetrigine, is described as "Harmful if swallowed," and causes skin and serious eye irritation[2][3]. Therefore, appropriate personal protective equipment (PPE), including lab coats, safety glasses, and gloves, should be worn at all times when handling this compound. All work with the solid form of the compound should be conducted in a chemical fume hood to avoid inhalation of any dust particles.
Step-by-Step Disposal Protocol
The disposal of investigational drugs like this compound is strictly regulated. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain[4]. The following protocol outlines the necessary steps for its proper disposal:
-
Waste Identification and Segregation: All materials contaminated with this compound, including unused product, solutions, empty vials, and contaminated labware (e.g., pipette tips, gloves), must be segregated as hazardous pharmaceutical waste.
-
Containerization:
-
Place solid this compound waste and contaminated disposable materials into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Aqueous solutions of this compound should be collected in a separate, sealed, and appropriately labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid this compound Waste," "Aqueous this compound Solution").
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department to arrange for the collection and disposal of the this compound waste. EHS professionals are trained in the proper handling and documentation required for the disposal of investigational and hazardous pharmaceuticals.
-
Incineration: The standard and required method for the disposal of investigational and hazardous pharmaceutical waste is high-temperature incineration by a licensed waste management facility[5][6]. Your EHS department will ensure that the waste is transported to such a facility.
-
Documentation: Maintain a record of the amount of this compound disposed of and the date of disposal. This is crucial for regulatory compliance and for tracking the lifecycle of the investigational compound within your facility.
This compound Chemical and Physical Properties
For reference and handling purposes, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₆Cl₃N₅ |
| Molecular Weight | 372.7 g/mol |
| CAS Number | 130800-90-7 |
| Appearance | Crystalline solid |
| Solubility | DMSO: 10 mM |
Data sourced from Cayman Chemical and PubChem.[7]
Experimental Workflow and Disposal Decision Pathway
To visually represent the procedural steps for handling and disposing of this compound, the following diagrams have been created using the Graphviz (DOT language).
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting both their personnel and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Essential Safety and Logistics for Handling Sipatrigine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Sipatrigine is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain a safe laboratory environment.
This compound is a neuroprotective agent that should be handled as a hazardous substance.[1] All personnel must be thoroughly trained in the procedures outlined below and have access to the complete Safety Data Sheet (SDS) for this compound before commencing any work. The information provided here is a synthesis of available safety data and best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the specific PPE required for the scale and nature of the work being performed. However, the following table summarizes the minimum recommended PPE for handling this compound powder and solutions.
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Hands | Chemical-resistant gloves | Double gloving is recommended. Nitrile gloves are a common choice for handling powdered substances. The specific glove material and thickness should be chosen based on the solvent being used and the breakthrough time data available in the full Safety Data Sheet (SDS). Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Eyes | Safety glasses with side shields or Goggles | Eye protection is mandatory to prevent contact with this compound powder or splashes of solutions. |
| Respiratory | NIOSH-approved respirator | A properly fitted N95 or higher respirator is recommended when handling the powder outside of a containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation. |
| Body | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and personal clothing. |
Note: Specific quantitative data such as occupational exposure limits (OELs) and glove breakthrough times are critical for a comprehensive safety assessment and should be obtained from the manufacturer's Safety Data Sheet (SDS).
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for preparation, handling, and cleanup.
Operational Workflow for this compound Handling
Experimental Protocols:
-
Weighing: this compound is a crystalline solid.[1][2] All weighing of this compound powder must be conducted in a certified chemical fume hood or a powder containment balance enclosure to minimize inhalation exposure. Use anti-static weigh paper or boats.
-
Solubilization: this compound is soluble in DMSO at approximately 10 mM.[1] When preparing solutions, add the solvent to the vial containing the this compound powder slowly to avoid aerosolization. The process should be performed in a chemical fume hood.
First Aid Measures
In the event of exposure, immediate action is critical. The following table provides first aid guidance.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
